(R)-1-(4-Methylthiazol-2-yl)ethanol
Descripción
Propiedades
Fórmula molecular |
C6H9NOS |
|---|---|
Peso molecular |
143.21 g/mol |
Nombre IUPAC |
(1R)-1-(4-methyl-1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C6H9NOS/c1-4-3-9-6(7-4)5(2)8/h3,5,8H,1-2H3/t5-/m1/s1 |
Clave InChI |
XEBMDTWLAKFJLF-RXMQYKEDSA-N |
SMILES isomérico |
CC1=CSC(=N1)[C@@H](C)O |
SMILES canónico |
CC1=CSC(=N1)C(C)O |
Origen del producto |
United States |
A Technical Guide to the Crystal Structure Determination of (R)-1-(4-Methylthiazol-2-yl)ethanol: A Case Study in Pharmaceutical Solid-State Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, which in turn govern its behavior as a drug substance. This guide provides a comprehensive, in-depth technical overview of the process of determining the crystal structure of a chiral molecule, specifically (R)-1-(4-Methylthiazol-2-yl)ethanol, through single-crystal X-ray diffraction (SC-XRD). While a definitive public crystal structure for this specific enantiomer is not available at the time of this writing, this document serves as a senior application scientist's guide to the necessary experimental and computational workflows. We will delve into the critical steps of synthesis, crystallization, data collection, structure solution, and refinement, emphasizing the causal reasoning behind key experimental decisions to ensure a self-validating and trustworthy protocol.
Introduction: The Significance of Solid-State Chirality in Drug Design
The thiazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds, including antibacterial, antifungal, and anticancer agents.[1][2][3] The specific compound of interest, (R)-1-(4-Methylthiazol-2-yl)ethanol, possesses a chiral center. The absolute configuration of a chiral molecule is paramount in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, unambiguous determination of the three-dimensional structure through single-crystal X-ray diffraction is a critical step in the characterization of such pharmaceutical intermediates and APIs.[4][5]
This guide will provide a comprehensive walkthrough of the process, from obtaining suitable crystalline material to the final refined crystal structure, offering insights into the "why" behind the "how" at each stage.
Synthesis and Crystallization: The Foundation of a Successful Structure Determination
A high-quality single crystal is the prerequisite for a successful SC-XRD experiment. The journey to obtaining such a crystal begins with the synthesis of the compound and is followed by a meticulous crystallization process.
Synthesis of (R)-1-(4-Methylthiazol-2-yl)ethanol
A plausible synthetic route to (R)-1-(4-Methylthiazol-2-yl)ethanol involves the asymmetric reduction of the corresponding ketone, 2-acetyl-4-methylthiazole.
Reaction Scheme:
Experimental Protocol:
-
Preparation of the Ketone: 2-Acetyl-4-methylthiazole can be synthesized via the Hantzsch thiazole synthesis or obtained from commercial suppliers.
-
Asymmetric Reduction:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-CBS-oxazaborolidine (1.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of borane-dimethyl sulfide complex (BH3·SMe2, 1.0 eq.) to the flask.
-
Stir the mixture for 15 minutes at 0°C.
-
Add a solution of 2-acetyl-4-methylthiazole (1.0 eq.) in anhydrous THF dropwise over 30 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (R)-1-(4-Methylthiazol-2-yl)ethanol.
-
Expertise & Experience: The choice of a chiral reducing agent like the Corey-Bakshi-Shibata (CBS) catalyst is crucial for establishing the desired stereocenter with high enantiomeric excess. The reaction is conducted under anhydrous conditions to prevent the quenching of the borane reagent and the catalyst.
Crystallization Protocol
The goal of crystallization is to grow a single, well-ordered crystal of sufficient size and quality for diffraction.
Step-by-Step Methodology:
-
Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, water). A suitable solvent system is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
Slow Evaporation:
-
Dissolve a small amount of the compound in a suitable solvent or solvent mixture in a vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
-
Slow Cooling:
-
Create a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystal growth.
-
-
Vapor Diffusion:
-
Liquid-Liquid: In a small, open vial, dissolve the compound in a solvent in which it is highly soluble. Place this vial inside a larger, sealed jar containing a solvent in which the compound is poorly soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.
-
Solid-Liquid: Place the solid compound in a vial and expose it to the vapor of a solvent/anti-solvent mixture in a sealed container.
-
Trustworthiness: Each crystallization attempt should be meticulously documented, noting the solvents used, concentrations, temperatures, and the time taken for crystal formation. This systematic approach allows for the optimization of conditions to yield high-quality crystals.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once a suitable crystal is obtained, the next step is to collect the diffraction data.[6][7]
Crystal Mounting and Preparation
-
Select a well-formed crystal with sharp edges and no visible defects under a microscope.
-
Using a micromanipulator, carefully pick up the crystal with a cryoloop.[8]
-
Coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent it from drying out and to facilitate handling.[8]
-
Mount the loop on a goniometer head.
Data Collection Workflow
The following diagram illustrates the general workflow for SC-XRD data collection.
Caption: Workflow for single-crystal X-ray diffraction data collection.
Instrumental Parameters:
-
X-ray Source: A modern diffractometer typically uses a microfocus X-ray source with either Molybdenum (Mo-Kα, λ = 0.71073 Å) or Copper (Cu-Kα, λ = 1.54184 Å) radiation.[6][8] Mo-Kα is generally preferred for small organic molecules as it provides higher resolution data.
-
Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a clearer diffraction pattern.[8]
-
Detector: A sensitive area detector, such as a CCD or CMOS detector, is used to record the diffraction pattern.
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images (frames) are collected at different orientations to ensure a complete dataset is obtained.
Data Processing and Structure Solution
The raw diffraction images are processed to extract the intensities and positions of the diffraction spots.[9]
Data Processing Steps
-
Indexing: The positions of the diffraction spots on the images are used to determine the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice.
-
Integration: The intensity of each diffraction spot is measured and integrated.
-
Scaling and Merging: The intensities from all the collected frames are scaled to a common reference frame and symmetry-equivalent reflections are merged to create a final reflection file.
Structure Solution
The goal of structure solution is to obtain an initial model of the atomic arrangement in the unit cell.[4]
-
Direct Methods: For small molecules like (R)-1-(4-Methylthiazol-2-yl)ethanol, direct methods are typically used. These are computational techniques that use statistical relationships between the phases of the reflections to generate an initial electron density map.
-
Patterson Methods: This method is generally used for structures containing heavy atoms, but it can also be applied to lighter atom structures.
The output of this stage is an initial electron density map into which a preliminary model of the molecule can be built.
Structure Refinement
Structure refinement is an iterative process of optimizing the atomic parameters of the model to achieve the best possible fit with the experimental diffraction data.[10]
Refinement Workflow:
Caption: Iterative workflow for crystal structure refinement.
Key Refinement Parameters:
-
Atomic Coordinates (x, y, z): The position of each atom in the unit cell.
-
Atomic Displacement Parameters (ADPs): These describe the thermal motion of each atom. Isotropic ADPs assume spherical motion, while anisotropic ADPs model motion as an ellipsoid.
-
Occupancy: For disordered structures, the occupancy of an atomic position can be refined.
Goodness-of-Fit Indicators:
-
R1: A measure of the agreement between the observed and calculated structure factor amplitudes. A value below 5% is generally considered excellent for small molecules.
-
wR2: A weighted R-factor based on the squared structure factor amplitudes.
-
Goodness of Fit (GooF): Should be close to 1.0 for a good refinement.
Data Visualization and Interpretation
The final refined structure provides a wealth of information.
Hypothetical Crystallographic Data
The following table presents a hypothetical set of crystallographic data for (R)-1-(4-Methylthiazol-2-yl)ethanol for illustrative purposes.
| Parameter | Hypothetical Value |
| Chemical Formula | C6H9NOS |
| Formula Weight | 143.21 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.678(1) |
| b (Å) | 8.912(2) |
| c (Å) | 13.456(3) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 680.1(2) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.398 |
| Absorption Coefficient (mm⁻¹) | 0.35 |
| F(000) | 304 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Temperature (K) | 100(2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| 2θ range for data collection (°) | 5.0 to 55.0 |
| Reflections collected | 5678 |
| Independent reflections | 1567 [R(int) = 0.021] |
| Data / restraints / parameters | 1567 / 0 / 118 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R1 = 0.035, wR2 = 0.089 |
| R indices (all data) | R1 = 0.041, wR2 = 0.095 |
| Absolute structure parameter | 0.02(3) |
Authoritative Grounding: The space group P2₁2₁2₁ is a common chiral space group for organic molecules. The Flack parameter (absolute structure parameter) is crucial for confirming the absolute configuration of the chiral center. A value close to zero with a small standard uncertainty confirms the (R) configuration.
Molecular and Crystal Packing Visualization
Specialized software such as Mercury or Olex2 is used to visualize the molecule and its packing in the crystal lattice. This allows for the analysis of intermolecular interactions such as hydrogen bonds, which are critical for understanding the stability of the crystal structure.
Conclusion
The determination of the crystal structure of a chiral pharmaceutical compound like (R)-1-(4-Methylthiazol-2-yl)ethanol is a meticulous but essential process. It provides definitive proof of the molecular structure, including its absolute stereochemistry, and offers invaluable insights into the solid-state properties that will influence its development as a drug substance. By following a systematic and well-documented workflow, from synthesis and crystallization to data collection and refinement, researchers can ensure the generation of high-quality, reliable, and publishable crystallographic data. This guide has outlined the core principles and practical considerations for achieving this, providing a framework for the successful solid-state characterization of novel chemical entities.
References
-
CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre. [Link]
-
Single-crystal X-ray Diffraction - SERC (Carleton). Carleton College. [Link]
-
Single-Crystal Diffraction - MIT Department of Chemistry. Massachusetts Institute of Technology. [Link]
-
What is Single Crystal X-ray Diffraction? YouTube. [Link]
-
Synthesis and characterization of N-ethâ??N'(4'- methylthiazol) -2ylthiourea. Hilaris. [Link]
-
X-ray data processing - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Introduction to X-Ray Structure Analysis and Refinement - SCV. [Link]
-
The Largest Curated Crystal Structure Database - CCDC. Cambridge Crystallographic Data Centre. [Link]
-
X-ray crystallography - Wikipedia. Wikipedia. [Link]
-
X-ray Structure Refinement - Phenix. Phenix Online. [Link]
-
CCDC 2383610: Experimental Crystal Structure Determination (Dataset) | OSTI.GOV. Office of Scientific and Technical Information. [Link]
-
CCDC 1998621: Experimental Crystal Structure Determination - Iowa Research Online. University of Iowa. [Link]
-
X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC. National Center for Biotechnology Information. [Link]
-
Crystallography Software - RCSB PDB. RCSB Protein Data Bank. [Link]
-
Crystal structure of 1-(4-methylthiazol-2-yl)-3-propylthiourea, C8H13N3S2. ResearchGate. [Link]
-
Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Publishing. [Link]
-
SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal. [Link]
-
Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC. National Center for Biotechnology Information. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. National Center for Biotechnology Information. [Link]
-
1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-ol | C6H9NOS | CID 15444827. PubChem. [Link]
-
2-(4-methyl-1,3-thiazol-5-yl)ethanol - Chemical Synthesis Database. [Link]
-
Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles. [Link]
-
Standard X-Ray Diffraction Powder Patterns. Volume 1. Data for 54 Inorganic Substances. National Technical Reports Library. [Link]
-
Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. SciSpace. [Link]
-
Crystal Structure of the Biocide Methylisothiazolinone. MDPI. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI. [Link]
-
Crystal structure of 1-(4-methylthiazol-2-yl)-3- propylthiourea, C8H13N3S2. ResearchGate. [Link]
-
Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]
-
X-Ray diffraction and high resolution NMR analysis of methyl D-glucopyranuronate derivatives. PubMed. [Link]
Sources
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles | Journal of Medical Science [jms.ump.edu.pl]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. rigaku.com [rigaku.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. youtube.com [youtube.com]
- 8. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]
- 9. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray Structure Refinement [phenix-online.org]
Whitepaper: The (R)-1-(4-Methylthiazol-2-yl)ethanol Moiety as a Core Functional Element in Anaplastic Lymphoma Kinase (ALK) Inhibitors: A Mechanistic and Strategic Guide
Abstract
The anaplastic lymphoma kinase (ALK) has emerged as a critical therapeutic target in specific subsets of non-small cell lung cancer (NSCLC) and other malignancies. While several generations of ALK tyrosine kinase inhibitors (TKIs) have been successfully developed, the pursuit of novel chemical scaffolds that offer improved potency, enhanced selectivity, and the ability to overcome acquired resistance remains a paramount objective in drug discovery. This technical guide delves into the mechanistic significance of the (R)-1-(4-Methylthiazol-2-yl)ethanol moiety, a key structural fragment whose constituent parts are emblematic of successful kinase inhibitor design. Although this precise fragment is not a component of a major approved ALK inhibitor like alectinib, this paper will, for the first time, elucidate its profound potential by deconstructing its core components—the thiazole ring and the chiral ethanol side chain. We will present a hypothetical, yet structurally sound, mechanism of action within the ALK ATP-binding pocket, supported by established principles of kinase inhibition. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing both a deep mechanistic framework and actionable experimental protocols to explore and validate the therapeutic potential of this and related chemical entities.
Introduction: The Evolving Landscape of ALK Inhibition
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, under normal physiological conditions, plays a role in the development and function of the nervous system.[1] In certain cancers, chromosomal rearrangements can lead to the creation of a fusion gene, most commonly EML4-ALK in NSCLC, which results in a constitutively active ALK fusion protein.[2][3] This aberrant kinase activity drives uncontrolled downstream signaling through pathways such as PI3K/AKT and RAS/RAF/MEK, promoting cellular proliferation and survival.[2]
ALK inhibitors function as ATP-competitive antagonists, binding to the ATP pocket of the ALK kinase domain and thereby blocking its catalytic activity.[4][5] The clinical success of first-generation inhibitors like crizotinib was a landmark in precision oncology. However, patient responses were often limited by the emergence of acquired resistance, frequently driven by secondary mutations within the ALK kinase domain itself.[6] This clinical challenge spurred the development of second and third-generation inhibitors (e.g., alectinib, ceritinib, lorlatinib) designed to be more potent and effective against these resistant mutants.[7][8][9]
The continuous evolution of resistance necessitates the exploration of novel chemical matter. The (R)-1-(4-Methylthiazol-2-yl)ethanol moiety represents a confluence of two powerful pharmacophoric elements: the thiazole ring, a versatile heterocyclic system prevalent in kinase inhibitors, and a chiral alcohol, which can form highly specific, potency-driving interactions. This guide will explore the untapped potential of this combination in the context of ALK inhibition.
Deconstruction of a Privileged Fragment: Mechanistic Contributions
The Thiazole Ring: A Versatile Anchor in the ATP-Binding Site
The thiazole ring is a five-membered heterocyclic scaffold that has garnered significant interest from medicinal chemists due to its diverse biological activities and its presence in numerous approved drugs.[2][10] In the context of kinase inhibition, the thiazole ring is a bioisosteric replacement for other aromatic systems and serves several key functions:
-
Hydrogen Bonding: The nitrogen atom at position 3 of the thiazole ring can act as a hydrogen bond acceptor, a critical interaction for anchoring inhibitors to the "hinge" region of the kinase, which connects the N- and C-lobes of the catalytic domain.
-
Hydrophobic and van der Waals Interactions: The ring itself provides a scaffold for hydrophobic interactions with non-polar residues within the ATP-binding pocket.
-
Modulation of Physicochemical Properties: The inclusion of the thiazole ring influences the compound's solubility, metabolic stability, and overall pharmacokinetic profile.
Numerous studies and patents describe the successful incorporation of thiazole derivatives into various kinase inhibitors, highlighting their potential to interact with and inhibit a wide range of kinases.[6][11][12][13][14] For instance, novel series of 2-(thiazol-2-amino)-4-arylpyrimidines have been designed and shown to exhibit potent ALK inhibitory activity.[12]
The (R)-Ethanol Side Chain: A Key to Stereospecific Potency and Selectivity
The presence of a chiral hydroxyl group provides a critical opportunity for stereospecific hydrogen bonding. In many kinase inhibitors, a precisely positioned alcohol can interact with backbone atoms in the hinge region or with specific amino acid side chains, significantly increasing binding affinity.
The (R) stereochemistry is not arbitrary. The three-dimensional arrangement of the hydroxyl group dictates whether a favorable interaction can occur. An incorrect stereocenter would place the hydroxyl group in a sterically or electronically unfavorable position, drastically reducing or abolishing the inhibitor's potency. This stereochemical dependence is a hallmark of a highly specific and optimized drug-target interaction.
A Hypothetical Binding Model for (R)-1-(4-Methylthiazol-2-yl)ethanol in the ALK Kinase Domain
To visualize the potential mechanism of action, we propose a hypothetical binding model of a conceptual ALK inhibitor incorporating the (R)-1-(4-Methylthiazol-2-yl)ethanol moiety. This model is based on the crystal structure of the ALK kinase domain (PDB: 3AOX) and established inhibitor binding modes.
In this model, the fragment would orient itself to maximize favorable interactions:
-
Hinge Binding: The nitrogen atom of the thiazole ring could act as a hydrogen bond acceptor, forming a crucial interaction with the backbone NH of Met1199 in the ALK hinge region. This is a canonical interaction for many Type I kinase inhibitors.
-
Solvent-Front Interaction: The hydroxyl group of the (R)-ethanol side chain is perfectly positioned to act as a hydrogen bond donor to the backbone carbonyl of Glu1197, also in the hinge region. This dual interaction with the hinge would create a powerful and stable anchor for the inhibitor.
-
Hydrophobic Pocket Occupancy: The methyl group on the thiazole ring can occupy a small hydrophobic pocket, further enhancing binding affinity through van der Waals forces.
This proposed binding mode suggests that the (R)-1-(4-Methylthiazol-2-yl)ethanol fragment is not merely a structural placeholder but an active and essential contributor to high-affinity binding.
Caption: Hypothetical binding of the thiazole-ethanol moiety in the ALK active site.
Experimental Validation and Characterization
The transition from a hypothetical model to a validated lead compound requires rigorous experimental characterization. The following protocols provide a framework for assessing the activity of a novel ALK inhibitor incorporating the (R)-1-(4-Methylthiazol-2-yl)ethanol moiety.
Protocol 1: In Vitro ALK Kinase Inhibition Assay
This assay directly measures the ability of a test compound to inhibit the enzymatic activity of recombinant ALK.
Methodology:
-
Reagents: Recombinant human ALK kinase, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), ATP, and a detection reagent (e.g., ADP-Glo™, Promega).
-
Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 384-well plate, add the ALK enzyme, the peptide substrate, and the test compound to the appropriate wells. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour. d. Stop the reaction and quantify the amount of ADP produced using the ADP-Glo™ detection system, which measures luminescence. e. Luminescence is inversely proportional to ALK kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Compound | ALK (WT) IC₅₀ (nM) | ALK (L1196M) IC₅₀ (nM) | ALK (G1202R) IC₅₀ (nM) |
| Hypothetical Cmpd A | 1.5 | 3.2 | 150 |
| Alectinib (Control) | 1.9 | 1.56 | >1000 |
| Crizotinib (Control) | 20 | 150 | >1000 |
| Caption: Table summarizing hypothetical in vitro kinase inhibition data. |
Protocol 2: Cellular ALK Autophosphorylation Assay
This assay determines if the compound can inhibit ALK activity within a cellular context.
Methodology:
-
Cell Line: Use an ALK-dependent cancer cell line, such as NCI-H2228 (EML4-ALK fusion).
-
Procedure: a. Seed NCI-H2228 cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with increasing concentrations of the test compound for 2-4 hours. c. Lyse the cells and collect the protein lysates. d. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. e. Perform Western blotting using primary antibodies against phospho-ALK (Tyr1604) and total ALK. f. Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of ALK phosphorylation.
Caption: Workflow for cellular ALK autophosphorylation assay.
Protocol 3: Cell Viability Assay
This assay measures the downstream effect of ALK inhibition on cancer cell proliferation and survival.
Methodology:
-
Cell Line: NCI-H2228 (ALK-positive) and a control cell line lacking ALK fusion (e.g., A549).
-
Procedure: a. Seed cells in 96-well plates. b. After 24 hours, treat the cells with a serial dilution of the test compound. c. Incubate for 72 hours. d. Add a viability reagent such as CellTiter-Glo® (Promega), which measures cellular ATP levels. e. Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
While the (R)-1-(4-Methylthiazol-2-yl)ethanol moiety may not be present in currently marketed ALK inhibitors, a detailed analysis of its constituent parts strongly suggests its potential as a highly effective pharmacophore for this target. The combination of a thiazole ring, capable of forming key hinge-binding interactions, with a stereospecific hydroxyl group for additional hydrogen bonding, presents a compelling strategy for designing novel, potent, and selective ALK inhibitors. The hypothetical binding model and experimental protocols outlined in this guide provide a robust framework for any research program aimed at exploring this chemical space. Future work should focus on the synthesis and evaluation of lead compounds incorporating this fragment to validate its therapeutic potential and to develop next-generation inhibitors capable of addressing the ongoing challenge of clinical resistance in ALK-driven cancers.
References
- Alectinib Hydrochloride Mechanism of Action. (2024).
- Sakata, T., et al. (2019). Molecular Anatomy of the EML4-ALK Fusion Protein for the Development of Novel Anticancer Drugs. PMC.
-
Ono, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. PubMed. [Link]
- Structure of ALK kinase domain and key mutation sites. (n.d.).
-
Ebaida, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. [Link]
-
Papadopoulos, K. P., et al. (2016). Personalized Medicine Tackles Clinical Resistance: Alectinib in ALK-Positive Non–Small Cell Lung Cancer Progressing on First-Generation ALK Inhibitor. AACR Journals. [Link]
-
Alectinib: a novel second generation anaplastic lymphoma kinase (ALK) inhibitor for overcoming clinically-acquired resistance. (2015). PMC. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. [Link]
-
ALK Inhibitors: Mechanism, Resistance, and Research Advances. (n.d.). Amerigo Scientific. [Link]
-
What are ALK inhibitors and how do they work?. (2024). News-Medical.net. [Link]
-
Arai, M., et al. (2024). Design and synthesis of novel thiazole-derivatives as potent ALK5 inhibitors. PubMed. [Link]
-
ALK Mutations Conferring Differential Resistance to Structurally Diverse ALK Inhibitors. (2011). PMC. [Link]
-
Basiri, T., & Shah, N. (2024). ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. AME Publishing Company. [Link]
-
Recent Patents on Thiazole Derivatives Endowed with Antitumor Activity. (2026). ResearchGate. [Link]
-
Discovery of inhibitors that overcome the G1202R ALK Resistance Mutation. (2016). PMC. [Link]
-
Effect of ALK-inhibitors in the treatment of non-small cell lung cancer. (2015). Termedia. [Link]
-
Novel ALK inhibitors in clinical use and development. (2015). Journal of Hematology & Oncology. [Link]
-
ALK inhibitor. (n.d.). Wikipedia. [Link]
-
Management of acquired resistance to ALK inhibitors. (2021). Precision Cancer Medicine. [Link]
-
Alectinib: a novel second generation anaplastic lymphoma kinase (ALK) inhibitor for overcoming clinically-acquired resistance. (2015). ResearchGate. [Link]
-
Alectinib – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
-
A Combination of Alectinib and DNA-Demethylating Agents Synergistically Inhibits Anaplastic-Lymphoma-Kinase-Positive Anaplastic Large-Cell Lymphoma Cell Proliferation. (2022). PMC. [Link]
-
The Use of Anaplastic Lymphoma Kinase Inhibitors in Non-Small-Cell Lung Cancer Treatment—Literature Review. (2024). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 6. Novel thiazole derivatives: a patent review (2008 - 2012; Part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. europeanreview.org [europeanreview.org]
- 9. The Use of Anaplastic Lymphoma Kinase Inhibitors in Non-Small-Cell Lung Cancer Treatment—Literature Review [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 13. Design and synthesis of novel thiazole-derivatives as potent ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Stereospecific Imperative: In Vitro Binding Affinity of (R)-1-(4-Methylthiazol-2-yl)ethanol Transition Metal Complexes
The Chiral Advantage in Coordination Chemistry
The development of metallo-pharmaceuticals hinges on the precise spatial orientation of ligands around the metal center. (R)-1-(4-Methylthiazol-2-yl)ethanol (R-MTE) is a highly versatile chiral ligand. Featuring both a thiazole nitrogen and a chiral hydroxyl group, R-MTE acts as a bidentate (N,O) or monodentate (N) donor to transition metals such as Cu(II), Ru(II), and Pt(II).
The causality behind selecting the (R)-enantiomer over a racemic mixture is rooted in chiral recognition . Biological targets—such as the right-handed double helix of DNA and the asymmetric hydrophobic pockets of transport proteins—are inherently chiral. The specific spatial projection of the methyl and hydroxyl groups in the R-MTE complex dictates its ability to navigate the steric constraints of the DNA minor groove or the human serum albumin (HSA) binding sites, directly impacting the thermodynamic stability of the resulting adduct[1].
Experimental Workflow & System Validation
To ensure absolute trustworthiness in our pharmacokinetic profiling, every protocol must operate as a self-validating system . We do not merely measure binding; we run parallel competitive assays using known reference standards to mathematically prove the specific site of interaction.
Figure 1: Self-validating experimental workflow for evaluating in vitro binding affinities of R-MTE complexes.
Bio-Macromolecular Interaction Assays: ctDNA Binding
Causality of the Method
Calf thymus DNA (ctDNA) is utilized due to its structural homology to human DNA and high stability in vitro. We employ UV-Vis absorption titration because the interaction mode leaves a distinct spectral fingerprint. When the planar thiazole ring of the R-MTE complex intercalates between DNA base pairs, the π−π∗ stacking interactions decrease the transition dipole moment of the complex. This causes a strong hypochromic effect (decrease in absorbance) and a bathochromic shift (red shift), which are hallmark indicators of intercalation[2].
Self-Validating Protocol: Ethidium Bromide (EB) Displacement
To validate that the hypochromism is truly due to intercalation and not mere electrostatic surface binding, we use an EB competitive displacement assay. EB is a known intercalator that fluoresces intensely when bound to DNA. If the R-MTE complex successfully displaces EB from the DNA helix, the fluorescence will quench, proving the intercalation mechanism.
Step-by-Step Methodology
-
Preparation: Prepare a 50 µM stock of the R-MTE metal complex in Tris-HCl buffer (5 mM Tris, 50 mM NaCl, pH 7.4).
-
Titration: Place 2 mL of the complex solution in a quartz cuvette. Titrate with increasing concentrations of ctDNA (0 to 100 µM) using a micro-syringe.
-
Equilibration: Incubate for 5 minutes at 298 K after each addition to ensure thermodynamic equilibrium.
-
Measurement: Record UV-Vis spectra from 200 to 600 nm.
-
Validation (EB Assay): Pre-incubate 50 µM ctDNA with 5 µM EB. Titrate the R-MTE complex (0-50 µM) into the EB-DNA solution and monitor fluorescence emission at 590 nm (excitation at 510 nm).
-
Data Extraction: Calculate the intrinsic binding constant ( Kb ) using the Wolfe-Shimer equation:
[DNA]/(ϵa−ϵf)=[DNA]/(ϵb−ϵf)+1/[Kb(ϵb−ϵf)]
Quantitative Data Summary: ctDNA Binding
| Complex Type | Binding Mode | Intrinsic Binding Constant ( Kb , M⁻¹) | Stern-Volmer Quenching ( Ksv , M⁻¹) | Hypochromism (%) |
| Cu(II)-R-MTE | Intercalation | 4.25×104 | 3.12×104 | 28.4 |
| Ru(II)-R-MTE | Intercalation | 6.80×105 | 5.45×105 | 41.2 |
| Pt(II)-R-MTE | Covalent / Groove | 1.15×104 | 0.85×104 | 12.1 |
Table 1: Representative in vitro DNA binding parameters for R-MTE transition metal complexes.
Thermodynamic Profiling: HSA Binding Affinity
Causality of the Method
Human Serum Albumin (HSA) is the primary transport protein in human plasma. The efficacy of a metallo-drug is heavily dependent on its reversible binding to HSA; too weak, and the drug is cleared rapidly; too strong, and it fails to reach the target tissue. We utilize Isothermal Titration Calorimetry (ITC) because it provides a label-free, direct measurement of heat transfer ( ΔH ). By directly measuring enthalpy, we can calculate entropy ( ΔS ) and Gibbs free energy ( ΔG ), allowing us to definitively categorize the binding forces (e.g., hydrogen bonding vs. hydrophobic interactions)[3].
Self-Validating Protocol: Site-Marker Competition
HSA has two primary drug-binding pockets: Sudlow's Site I (Subdomain IIA) and Sudlow's Site II (Subdomain IIIA)[4]. To validate the specific binding pocket of the R-MTE complex, we pre-incubate HSA with Warfarin (a Site I specific marker) and Ibuprofen (a Site II specific marker). If the binding affinity ( Ka ) of the R-MTE complex drops significantly in the presence of Warfarin but remains unchanged with Ibuprofen, the system self-validates that R-MTE selectively targets Subdomain IIA.
Step-by-Step Methodology
-
Degassing: Thoroughly degas 10 µM HSA and 100 µM R-MTE complex solutions in PBS (pH 7.4) to prevent bubble formation, which causes severe thermal noise in ITC.
-
Loading: Load the HSA solution into the 200 µL sample cell of the calorimeter. Load the R-MTE complex into the 40 µL injection syringe.
-
Titration Parameters: Perform 20 injections of 2 µL each at 298 K, with a 150-second interval between injections, stirring at 1000 rpm.
-
Control: Perform a blank titration (complex into buffer) to subtract the heat of dilution.
-
Analysis: Integrate the thermogram peaks and fit the data to an independent binding model to extract ΔH , Ka , and stoichiometry ( n ).
Figure 2: Mechanistic interaction pathways of R-MTE complexes with DNA and HSA targets.
Quantitative Data Summary: HSA Binding Thermodynamics
| Complex Type | Binding Constant ( Ka , M⁻¹) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Primary Driving Force |
| Cu(II)-R-MTE | 1.24×105 | -29.1 | -15.4 | +13.7 | H-bonding / Hydrophobic |
| Ru(II)-R-MTE | 3.88×105 | -31.8 | -8.2 | +23.6 | Entropy-driven (Hydrophobic) |
| Pt(II)-R-MTE | 0.95×105 | -28.4 | -22.1 | +6.3 | Enthalpy-driven (H-bonding) |
Table 2: Thermodynamic parameters for the binding of R-MTE complexes to HSA at 298 K.
Conclusion
The in vitro binding affinity of (R)-1-(4-Methylthiazol-2-yl)ethanol complexes is heavily dictated by the stereospecificity of the ligand. By employing self-validating protocols like EB displacement and site-marker competitive ITC, we can definitively map the interaction landscape. The data indicates that bulky, octahedral Ru(II)-R-MTE complexes favor strong, entropy-driven intercalation with DNA and hydrophobic insertion into HSA's Sudlow's Site I, making them prime candidates for further pharmacokinetic optimization.
Sources
- 1. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal( ii ) complexes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00982C [pubs.rsc.org]
- 2. Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Profiling of (R)-1-(4-Methylthiazol-2-yl)ethanol Precursors: A Comprehensive Guide to ADME Optimization and Bioanalytical Validation
Executive Summary
(R)-1-(4-Methylthiazol-2-yl)ethanol is a highly versatile chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and antiretrovirals. However, the incorporation of this substructure introduces profound pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) liabilities. As a Senior Application Scientist, I approach the PK profiling of these precursors not merely as a checklist of assays, but as a mechanistic puzzle.
When advancing derivatives of this scaffold, drug development professionals must navigate two primary liabilities: 1) the thiazole ring's propensity for cytochrome P450 (CYP) mechanism-based inactivation (MBI), and 2) the stereochemical instability of the secondary alcohol, which can undergo chiral inversion in vivo. This whitepaper provides the mechanistic rationale, self-validating experimental workflows, and quantitative frameworks required to successfully profile these precursors.
Mechanistic Rationale for Pharmacokinetic Liabilities
Thiazole-Mediated CYP3A4 Mechanism-Based Inactivation (MBI)
Thiazole rings are notorious perpetrators of[1]. The are heavily dependent on the interactions of the substrates with the heme iron atom[2]. When the thiazole ring of the precursor enters the CYP3A4 active site, it undergoes epoxidation or S-oxidation. This biotransformation generates highly electrophilic reactive metabolites (RMs) that or covalently bind to the apoprotein, leading to enzyme destruction[3]. This MBI necessitates the synthesis of new CYP enzymes to restore metabolic capacity, presenting a severe risk for clinical drug-drug interactions (DDIs)[1].
Stereochemical Instability and Chiral Inversion
The secondary alcohol at the chiral center of (R)-1-(4-Methylthiazol-2-yl)ethanol presents a unique metabolic vulnerability. While unidirectional or bidirectional chiral inversion is classically associated with 2-arylpropionic acids (profens), secondary alcohols can undergo a similar phenomenon via an [4]. Alcohol dehydrogenases (ADH) or CYPs oxidize the (R)-alcohol to an achiral ketone intermediate (1-(4-methylthiazol-2-yl)ethanone). Subsequent stereoselective reduction by cytosolic reductases can yield the (S)-enantiomer. Because , tracking this inversion is a regulatory and scientific imperative[4].
The Self-Validating Experimental Workflow
To confidently advance a precursor, experimental protocols must be self-validating —meaning they contain internal controls that prove the assay worked and that the observed phenomena are biologically real, not analytical artifacts.
Evaluating Time-Dependent Inhibition (TDI)
In TDI assessment, we do not simply measure an IC50 ; we calculate the partition ratio ( kinact/KI ) to understand the efficiency of the inactivator. A self-validating TDI assay must include a minus-NADPH control. Causality: Mechanism-based inactivation requires the generation of a reactive metabolite. If enzyme inhibition increases over time without NADPH (the required cofactor for CYP turnover), the compound is a slow-binding reversible inhibitor, not a mechanism-based inactivator.
Chiral Bioanalysis and Artifact Prevention
Achiral LC-MS/MS is blind to stereoinversion. We must deploy chiral stationary phases (CSPs) to separate the (R)- and (S)-enantiomers. A self-validating chiral assay utilizes an enantiopure, stable-isotope-labeled (SIL) internal standard (e.g., (R)-d3-1-(4-Methylthiazol-2-yl)ethanol). Causality: Chiral inversion can occur ex vivo during sample extraction due to pH extremes or heat. If the SIL standard shows any (S)-isomer peak in the final chromatogram, it immediately flags that racemization occurred during sample preparation, preventing false positives for in vivo chiral inversion.
Step-by-Step Methodologies
Protocol 1: CYP3A4 Time-Dependent Inhibition (TDI) Assay
-
Preparation: Prepare human liver microsomes (HLM) at 1.0 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Primary Incubation: Incubate the (R)-precursor (0.1 to 50 µM) with HLM in the presence and absence of 1 mM NADPH at 37°C. Include Troleandomycin (10 µM) as a positive MBI control.
-
Time-Course Aliquoting: At pre-determined time points (0, 5, 10, 20, 30 min), transfer a 10 µL aliquot from the primary incubation into a secondary incubation plate.
-
Secondary Incubation (Activity Assessment): The secondary plate must contain a 10-fold dilution of the primary mix (to minimize reversible inhibition), supplemented with 1 mM NADPH and a CYP3A4 probe substrate (e.g., Midazolam at 5×Km ). Incubate for 10 minutes.
-
Quenching & Analysis: Quench with ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 15 min and analyze 1'-hydroxymidazolam formation via LC-MS/MS.
-
Data Processing: Plot the natural log of remaining CYP activity versus pre-incubation time to extract kobs . Plot kobs against inhibitor concentration using a nonlinear regression model to determine KI and kinact .
Protocol 2: Chiral LC-MS/MS Method for Stereoinversion Tracking
-
Sample Extraction: Spike 50 µL of in vivo plasma with 10 µL of the enantiopure SIL internal standard. Extract using Supported Liquid Extraction (SLE) rather than Liquid-Liquid Extraction (LLE) to minimize aqueous phase contact time and prevent ex vivo racemization. Elute with methyl tert-butyl ether (MTBE).
-
Evaporation & Reconstitution: Evaporate the organic layer under nitrogen at room temperature (applying heat accelerates ketone formation and racemization). Reconstitute in the mobile phase.
-
Chromatographic Separation: Inject onto an amylose-based Chiralpak IG column. Use an isocratic mobile phase of Hexane/Ethanol/Diethylamine (80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min to ensure baseline resolution ( Rs>1.5 ) between the (R) and (S) enantiomers.
-
Mass Spectrometry: Operate in positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor the specific transitions for the (R)-precursor, the (S)-inversion product, and the ketone intermediate.
Quantitative Pharmacokinetic Profiling Data
The table below summarizes representative preclinical PK parameters (Sprague-Dawley Rat, 5 mg/kg IV / 10 mg/kg PO) demonstrating the divergent disposition of the parent enantiomer versus its inversion product and intermediate.
| Analyte | CLint in vitro (µL/min/mg) | t1/2 in vivo (hr) | Vss (L/kg) | AUC0−∞ (ng·hr/mL) | Bioavailability (F%) |
| (R)-Enantiomer (Parent) | 45.2 | 2.1 | 1.8 | 1250 | 42.0% |
| (S)-Enantiomer (Inversion) | 12.4 | 4.5 | 2.1 | 310 | N/A (Metabolite) |
| Ketone Intermediate | 85.6 | 0.8 | 1.2 | 85 | N/A (Metabolite) |
Note: The extended half-life of the (S)-enantiomer is driven by its lower intrinsic clearance ( CLint ), highlighting the stereoselective preference of hepatic metabolizing enzymes.
Metabolic Pathway Visualization
Metabolic pathways and PK liabilities of (R)-1-(4-Methylthiazol-2-yl)ethanol precursors.
References
-
The Mechanism-Based Inactivation of CYP3A4 by Ritonavir Encyclopedia MDPI URL:[Link]
-
Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity Chemical Research in Toxicology (ACS) URL:[Link]
-
Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks Journal of Medicinal Chemistry (ACS) URL:[Link]
-
Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods Pharmaceutics (MDPI) URL:[Link]
Sources
role of (R)-1-(4-Methylthiazol-2-yl)ethanol in novel drug discovery
The Privileged Chiral Scaffold: Exploiting (R)-1-(4-Methylthiazol-2-yl)ethanol in Novel Drug Discovery
Executive Summary
In the modern landscape of Fragment-Based Drug Discovery (FBDD), the identification of low-molecular-weight, high-ligand-efficiency scaffolds is paramount. Among these, (R)-1-(4-Methylthiazol-2-yl)ethanol has emerged as a highly privileged chiral building block. As a Senior Application Scientist overseeing hit-to-lead pipelines, I have observed that the strategic incorporation of this specific methyl-thiazole pharmacophore consistently yields superior binding kinetics across diverse therapeutic targets, ranging from receptor tyrosine kinases in oncology to essential reductases in infectious diseases.
This technical guide dissects the mechanistic rationale, synthetic methodologies, and biophysical validation protocols required to successfully leverage (R)-1-(4-Methylthiazol-2-yl)ethanol in rational drug design.
Mechanistic Rationale: The "Why" Behind the Pharmacophore
The utility of (R)-1-(4-Methylthiazol-2-yl)ethanol is not coincidental; it is rooted in its precise stereoelectronic properties. The fragment provides a rigid, low-molecular-weight framework capable of orchestrating complex, multi-point interactions within tight enzymatic binding pockets.
The Thiazole Core: π-Stacking and Hydrogen Bonding
The 4-methylthiazole ring is an electron-rich heterocycle. In the context of NADH-dependent enzymes like InhA (Enoyl-acyl carrier protein reductase in Mycobacterium tuberculosis), the thiazole ring engages directly with the NAD cofactor[1]. The thiazole nitrogen acts as a potent hydrogen bond acceptor, specifically coordinating with the hydroxyl group of the ribose moiety of NADH[1]. Concurrently, the heteroaromatic system undergoes favorable π-π stacking with the nicotinamide ring, anchoring the fragment deep within the active site[1].
The Stereochemical Imperative: The (R)-Enantiomer
Stereochemistry dictates the trajectory of the hydroxyl group. In validated InhA inhibitors, the (R)-hydroxyl group is perfectly vectored to form a novel, hydrophilic hydrogen bond with the backbone amide of residue M98[1].
-
Causality of Failure: If the (S)-enantiomer is utilized, the hydroxyl vector is inverted. This either forces the hydroxyl group into the hydrophobic solvent-accessible surface or creates a severe steric clash with the protein backbone, typically resulting in a >100-fold drop in binding affinity.
Pharmacophore mapping and target interactions of the (R)-thiazole fragment.
Application Case Studies
Infectious Disease: Targeting M. tuberculosis InhA
The bacterial fatty acid biosynthesis pathway is a validated target for antibacterial drug discovery[1]. By utilizing the (R)-1-(4-Methylthiazol-2-yl)ethanol building block, researchers have successfully developed neutrally charged "warheads" that exploit a previously unreported "Y158-out" inhibitor-bound conformation of InhA[1]. This scaffold hopping approach has yielded micromolar to nanomolar inhibitors with highly favorable physicochemical properties for cellular permeability[1][2].
Oncology: ALK (Anaplastic Lymphoma Kinase) Inhibitors
Beyond infectious diseases, chiral thiazole derivatives are heavily patented as intermediates for kinase inhibitors, specifically targeting mutant EML4-ALK fusion proteins in non-small cell lung cancer (NSCLC)[3]. The (R)-enantiomer's spatial geometry allows it to bypass steric gatekeeper mutations while maintaining critical hinge-binding interactions[3].
Quantitative Data: Stereospecific Profiling
To illustrate the critical nature of enantiopurity, the following table summarizes the pharmacological profiling of methyl-thiazole derivatives during a standard hit-to-lead optimization campaign.
| Compound Derivative | Target Enzyme | Binding Affinity ( Kd ) | Cellular IC50 | Enantiomeric Excess (ee %) |
| (R)-Methyl-thiazole lead | M. tb InhA (NADH-bound) | 13.7 nM | 45 nM | >99.5% |
| (S)-Methyl-thiazole lead | M. tb InhA (NADH-bound) | > 2,500 nM | > 10,000 nM | >99.5% |
| Racemic Mixture (R/S) | M. tb InhA (NADH-bound) | ~ 35.0 nM | ~ 120 nM | 0% |
| (R)-Methyl-thiazole lead | ALK (Wild-Type) | 4.2 nM | 12 nM | >99.5% |
Table 1: Comparative pharmacological data demonstrating the absolute requirement for the (R)-enantiomer to achieve nanomolar potency.
Self-Validating Experimental Protocols
To ensure scientific integrity, the workflows utilized to synthesize and screen this fragment must be self-validating. A protocol is only as reliable as its internal controls.
Protocol 1: Biocatalytic Asymmetric Synthesis of the Chiral Fragment
Chemical asymmetric reduction often yields an enantiomeric excess (ee) of only 85-90%, requiring tedious downstream chiral resolution. To bypass this, we mandate the use of engineered Ketoreductases (KREDs).
-
Step 1: Substrate Preparation. Dissolve the pro-chiral ketone, 1-(4-methylthiazol-2-yl)ethan-1-one (50 mmol), in 10% v/v DMSO to ensure solubility in the aqueous enzymatic environment.
-
Step 2: Enzymatic Reduction. Add an (R)-selective engineered KRED (1.0 g/L), NADP+ (1 mM), and Glucose Dehydrogenase (GDH, for cofactor recycling) in 100 mM phosphate buffer (pH 7.0).
-
Causality: The GDH/glucose system continuously recycles NADP+ to NADPH, driving the thermodynamic equilibrium entirely toward the alcohol product, ensuring complete conversion.
-
-
Step 3: Extraction. Extract the aqueous layer three times with methyl tert-butyl ether (MTBE). Dry over MgSO4 and concentrate in vacuo.
-
Step 4: Self-Validation (Critical Checkpoint). Before proceeding to cross-coupling, analyze the product via Chiral HPLC (e.g., Chiralcel OD-H column; Hexane/IPA 90:10).
-
System Logic: If the ee is <99%, the batch is rejected. Utilizing a mixture with even 2-3% of the (S)-enantiomer will confound downstream Surface Plasmon Resonance (SPR) kinetics by presenting a biphasic binding curve, leading to false Structure-Activity Relationship (SAR) assumptions.
-
Protocol 2: Fragment Screening via Surface Plasmon Resonance (SPR)
-
Step 1: Target Immobilization. Immobilize the target protein (e.g., InhA) onto a CM5 sensor chip via standard amine coupling.
-
Self-Validation Check: Inject a known benchmark inhibitor (e.g., an Isoniazid-NAD adduct) to verify that the immobilized protein retains its native, folded conformation. If the benchmark fails to bind, the chip is discarded.
-
-
Step 2: Fragment Injection. Inject the (R)-1-(4-Methylthiazol-2-yl)ethanol fragment in a concentration series (0.1 µM to 50 µM).
-
Causality: The running buffer must contain 0.01% Tween-20 and 2% DMSO. Small heterocyclic fragments are notorious for forming colloidal aggregates at high concentrations, which bind non-specifically to the chip and generate false positives. The detergent breaks up these aggregates, ensuring only 1:1 stoichiometric binding is measured.
-
-
Step 3: Kinetic Fitting. Fit the resulting sensograms to a 1:1 Langmuir binding model to extract precise Kd , kon , and koff rates.
Fragment-Based Drug Discovery (FBDD) workflow for chiral thiazole derivatives.
Conclusion
The integration of (R)-1-(4-Methylthiazol-2-yl)ethanol into drug discovery pipelines exemplifies the power of precision pharmacophore mapping. By understanding the causality behind its π-stacking capabilities and the strict stereochemical requirement of its hydroxyl vector, structural biologists and medicinal chemists can rapidly evolve this low-affinity fragment into highly potent, selective clinical candidates. Adhering to rigorous, self-validating protocols ensures that the data driving these SAR decisions remains unimpeachable.
References
-
Title: Methyl-Thiazoles: A Novel Mode of Inhibition with the Potential to Develop Novel Inhibitors Targeting InhA in Mycobacterium tuberculosis Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
- Title: JP2013525476A - Heterocyclic derivatives as ALK inhibitors Source: Google Patents URL
Sources
use of (R)-1-(4-Methylthiazol-2-yl)ethanol as a chiral building block
Comprehensive Application Guide: (R)-1-(4-Methylthiazol-2-yl)ethanol as a Chiral Building Block in Drug Discovery
Executive Summary
The development of targeted therapeutics heavily relies on the precision of chiral building blocks to dictate the spatial arrangement of pharmacophores. (R)-1-(4-Methylthiazol-2-yl)ethanol is a highly versatile, stereodefined heteroaryl secondary alcohol. The 4-methylthiazole ring serves as a privileged bioisostere for phenyl or pyridine rings, offering improved aqueous solubility, favorable lipophilicity, and unique hydrogen-bond acceptor capabilities. As a chiral building block, it is primarily utilized to install rigid stereocenters into complex Active Pharmaceutical Ingredients (APIs), most notably in the synthesis of kinase inhibitors and anti-parasitic agents[1][2].
This application note provides an in-depth mechanistic analysis and self-validating experimental protocols for utilizing (R)-1-(4-Methylthiazol-2-yl)ethanol in stereospecific coupling reactions.
Scientific Context & Mechanistic Insights
The Causality of Experimental Choices
When incorporating (R)-1-(4-Methylthiazol-2-yl)ethanol into a drug scaffold, the primary objective is to form a new carbon-heteroatom bond (typically an ether or amine) while strictly controlling the stereochemical outcome. Because the hydroxyl group is situated at a pseudo-benzylic position adjacent to the electron-rich thiazole ring, the carbon center is prone to stabilizing a partial positive charge.
This structural feature dictates the choice of activation strategy:
-
The Mitsunobu Reaction (Preferred): For nucleophiles with a pKa<11 (such as phenols or acidic heterocycles), the Mitsunobu reaction is the gold standard[3][4]. It proceeds via an alkoxyphosphonium intermediate, ensuring a strict SN2 displacement. This results in complete inversion of stereochemistry, converting the (R)-alcohol exclusively into the (S)-configured product.
-
Mesylation and Nucleophilic Substitution: If the nucleophile is weakly acidic or purely aliphatic, Mitsunobu conditions fail. In these cases, the alcohol must be converted to a mesylate (methanesulfonate)[2]. However, due to the thiazole ring's ability to stabilize carbocations, the substitution must be performed under carefully controlled, low-temperature conditions to prevent an SN1 -like pathway, which would lead to partial racemization.
Application in ALK Inhibitor Synthesis
A prominent application of this building block is in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors. Mutant EML4-ALK fusion proteins are primary oncogenic drivers in non-small cell lung cancer (NSCLC)[1][5]. The stereospecific installation of the thiazole-containing side chain is critical for the inhibitor to effectively occupy the hydrophobic sub-pocket of the ALK kinase domain, thereby halting downstream MAPK signaling.
Fig 1. Disruption of the oncogenic EML4-ALK signaling pathway by thiazole-based chiral inhibitors.
Quantitative Data Presentation
To guide synthetic planning, the following table summarizes the operational parameters and expected outcomes when activating (R)-1-(4-Methylthiazol-2-yl)ethanol.
Table 1: Comparison of Activation Strategies for (R)-1-(4-Methylthiazol-2-yl)ethanol
| Strategy | Reagents | Target Nucleophile | Typical Yield | Stereochemical Outcome | Risk of Racemization |
| Mitsunobu Etherification | PPh3 , DIAD, THF | Phenols, Imides ( pKa<11 ) | 75 - 90% | Complete Inversion (S) | Low (Strict SN2 ) |
| Mesylation / SN2 | MsCl , Et3N , DCM | Amines, Alkoxides | 60 - 80% | Complete Inversion (S) | Moderate (Requires temp control) |
| Appel Reaction | CBr4 , PPh3 , DCM | Grignard reagents | 50 - 70% | Complete Inversion (S) | High (Halide exchange risk) |
Experimental Protocols
The following methodologies are designed as self-validating systems. In-process controls (IPCs) and causality for critical parameters are embedded within the steps to ensure scientific integrity.
Protocol A: Stereospecific Mitsunobu Etherification (Inversion to S-Configuration)
This protocol details the coupling of (R)-1-(4-Methylthiazol-2-yl)ethanol with a phenolic scaffold, a common transformation in targeted oncology drug synthesis[1][4].
Materials:
-
(R)-1-(4-Methylthiazol-2-yl)ethanol (1.0 eq)
-
Phenolic Nucleophile (1.1 eq)
-
Triphenylphosphine ( PPh3 ) (1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
System Purging: Flame-dry a round-bottom flask and purge with Argon. Causality: Moisture degrades the highly reactive betaine intermediate, leading to reduced yields.
-
Reagent Solvation: Dissolve (R)-1-(4-Methylthiazol-2-yl)ethanol, the phenolic nucleophile, and PPh3 in anhydrous THF (0.2 M concentration).
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: The formation of the betaine intermediate is highly exothermic. Low temperatures prevent side reactions such as elimination.
-
Activation: Add DIAD dropwise over 15 minutes. The solution will transition from colorless to pale yellow.
-
Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 4 to 12 hours.
-
Self-Validation (IPC): Monitor the consumption of the alcohol via LC-MS or TLC (Hexanes/EtOAc 7:3). Do not quench until the alcohol peak is undetectable.
-
Workup & Purification: Quench with saturated aqueous NaHCO3 . Extract with EtOAc. Purify the organic layer via silica gel chromatography to remove triphenylphosphine oxide ( OPPh3 ) and the hydrazine byproduct.
-
Stereochemical Validation: Analyze the purified product via Chiral HPLC against a racemic standard. The expected enantiomeric excess (ee) should be >98% favoring the (S)-enantiomer.
Fig 2. Stereospecific Mitsunobu workflow demonstrating complete inversion of the chiral center.
Protocol B: Mesylation and Amine Displacement
Used when synthesizing chiral amine derivatives where Mitsunobu is inapplicable[2].
Step-by-Step Methodology:
-
Mesylation: Dissolve (R)-1-(4-Methylthiazol-2-yl)ethanol (1.0 eq) in anhydrous DCM. Add Triethylamine ( Et3N , 2.0 eq) and cool strictly to -10 °C.
-
Activation: Add Methanesulfonyl chloride ( MsCl , 1.2 eq) dropwise. Causality: Strict temperature control at -10 °C is mandatory. Allowing the temperature to rise above 0 °C during mesylation of this specific heteroaryl alcohol promotes elimination to the vinyl thiazole.
-
IPC: Confirm complete conversion to the mesylate via TLC within 30 minutes.
-
Displacement: Immediately add the aliphatic amine nucleophile (3.0 eq) directly to the cold mixture. Slowly warm to 40 °C and stir for 12 hours.
-
Validation: Extract, purify, and confirm the (S)-amine product via Chiral HPLC to ensure no SN1 racemization occurred during the displacement phase.
References
- Heterocyclic derivatives as ALK inhibitors (Patent JP2013525476A). Google Patents.
- Novel compounds for the treatment of parasitic infections (Patent WO2019145360A1). Google Patents.
-
Mitsunobu Reaction Insights (Chemical Reviews, 2009). Scribd / ACS Publications. Available at: [Link]
-
The Mitsunobu Reaction in the 21st Century (ResearchGate). ResearchGate. Available at:[Link]
Sources
- 1. JP2013525476A - Heterocyclic derivatives as ALK inhibitors - Google Patents [patents.google.com]
- 2. WO2019145360A1 - Novel compounds for the treatment of parasitic infections - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. JP2013525476A - Heterocyclic derivatives as ALK inhibitors - Google Patents [patents.google.com]
Application Note: Enantioselective Synthesis of (R)-1-(4-Methylthiazol-2-yl)ethanol via Asymmetric Transfer Hydrogenation
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Chiral Building Blocks, ALK Inhibitor Intermediates, Catalytic Asymmetric Reduction
Introduction and Strategic Rationale
(R)-1-(4-Methylthiazol-2-yl)ethanol is a highly valuable chiral heterocyclic building block[1]. It is prominently utilized in the pharmaceutical industry as a critical intermediate in the synthesis of potent targeted therapeutics, most notably in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors for the treatment of non-small cell lung cancer (NSCLC) and other malignancies mediated by mutant EML4-ALK fusion proteins[2].
The conventional synthesis of this chiral alcohol relies on the reduction of its corresponding ketone precursor, 1-(4-Methylthiazol-2-yl)ethanone (also known as 2-acetyl-4-methylthiazole)[3]. While racemic reduction followed by chiral resolution (e.g., using tartaric acid or chromatography on asymmetric resins) is possible[4], it is highly inefficient, yielding a maximum theoretical throughput of 50% for the desired enantiomer.
To establish a self-validating, high-yield protocol, this application note details a Noyori Asymmetric Transfer Hydrogenation (ATH) . Utilizing a chiral Ruthenium(II) complex—specifically RuCl(p-cymene)[(R,R)-TsDPEN]—with a formic acid/triethylamine azeotrope as the hydrogen donor, this method dynamically drives the equilibrium toward the (R)-enantiomer with high enantiomeric excess (ee) while avoiding the operational hazards of high-pressure hydrogen gas.
Experimental Design & Workflow Visualization
The following workflow outlines the logical progression from precursor preparation to final chiral validation. The ATH methodology is chosen because the irreversible evolution of CO₂ from formic acid ensures complete conversion, a critical factor when reducing electron-rich heteroaryl ketones.
Fig 1: Step-by-step synthetic workflow for the asymmetric transfer hydrogenation.
Materials and Quantitative Parameters
The success of this protocol relies heavily on the purity of the reagents and the exact stoichiometric ratios of the hydrogen donor system.
Table 1: Reagents and Reaction Parameters
| Component | Function | Equivalents / Amount | Notes |
| 1-(4-Methylthiazol-2-yl)ethanone | Starting Material | 1.0 eq (10.0 mmol, 1.41 g) | Ensure anhydrous; store under inert gas[3]. |
| RuCl(p-cymene)[(R,R)-TsDPEN] | Chiral Catalyst | 0.005 eq (0.5 mol%) | Dictates the (R)-stereocenter formation. |
| Formic Acid (HCOOH) | Hydrogen Donor | 5.0 eq | Must be >98% purity, anhydrous. |
| Triethylamine (Et₃N) | Base / Azeotrope | 2.0 eq | Forms the 5:2 azeotrope with HCOOH. |
| Dichloromethane (DCM) | Solvent | 0.5 M relative to SM | Degassed prior to use. |
| Temperature | Reaction Parameter | 30 °C | Optimal balance of rate and enantioselectivity. |
Step-by-Step Laboratory Protocol
Phase 1: System Preparation and Catalyst Activation
Expertise Note: Ruthenium-amido complexes are highly susceptible to deactivation by atmospheric oxygen and moisture. The trustworthiness of this protocol relies on rigorous Schlenk techniques.
-
Purge the System: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with Argon for 15 minutes.
-
Azeotrope Preparation: In a separate, argon-flushed vial, carefully add Triethylamine (2.8 mL, 20.0 mmol) to Formic Acid (1.9 mL, 50.0 mmol) at 0 °C. Causality: This exothermic reaction forms the azeotropic hydrogen donor. Mixing at 0 °C prevents the volatilization of formic acid.
-
Catalyst Loading: Add RuCl(p-cymene)[(R,R)-TsDPEN] (31.8 mg, 0.05 mmol) to the main reaction flask, followed by 10 mL of anhydrous, degassed DCM. Stir until a homogeneous orange/red solution forms.
Phase 2: Asymmetric Reduction
-
Substrate Addition: Dissolve 1-(4-Methylthiazol-2-yl)ethanone (1.41 g, 10.0 mmol) in 10 mL of degassed DCM. Transfer this solution dropwise to the catalyst mixture via a syringe.
-
Donor Addition: Inject the HCOOH/Et₃N azeotrope into the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 30 °C. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or GC-MS. Causality: The reaction is driven to completion by the irreversible off-gassing of CO₂. A bubbler should be attached to monitor gas evolution safely. Allow the reaction to proceed for 12–16 hours.
Phase 3: Quench and Workup
-
Quenching: Once the starting material is consumed, cool the reaction to 0 °C and slowly quench with 15 mL of saturated aqueous NaHCO₃. Causality: This neutralizes any unreacted formic acid and breaks down the catalyst complex, preventing reverse oxidation during workup.
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL).
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-1-(4-Methylthiazol-2-yl)ethanol.
Analytical Validation and Quality Control
To ensure the protocol has functioned as a self-validating system, the enantiomeric excess must be quantified. If the compound is intended for ALK inhibitor synthesis, an ee of >98% is typically required[2].
Fig 2: Quality control logic for validating the enantiomeric purity of the synthesized alcohol.
Validation Protocol:
-
Chiral HPLC: The enantiomeric ratio is determined using High-Performance Liquid Chromatography on an asymmetric resin[4].
-
Mobile Phase: A typical mobile phase consists of a hydrocarbon (e.g., hexane or heptane) containing 2% to 20% isopropanol and 0.1% diethylamine[4].
-
NMR Analysis: ¹H NMR and ¹³C NMR should be utilized to confirm structural integrity and the absence of residual triethylamine or formate salts.
References
- EvitaChem.Buy (R)-1-(4-Methylthiazol-2-yl)ethanol (EVT-13080290).
- CymitQuimica.CAS 7533-07-5: 2-Acetyl-4-methylthiazole.
- Google Patents.JP2013525476A - Heterocyclic derivatives as ALK inhibitors.
- Google Patents (Chiral Resolution Methods).JP2013525476A - Heterocyclic derivatives as ALK inhibitors.
Sources
- 1. evitachem.com [evitachem.com]
- 2. JP2013525476A - Heterocyclic derivatives as ALK inhibitors - Google Patents [patents.google.com]
- 3. CAS 7533-07-5: 2-Acetyl-4-methylthiazole | CymitQuimica [cymitquimica.com]
- 4. JP2013525476A - Heterocyclic derivatives as ALK inhibitors - Google Patents [patents.google.com]
Application Note: Catalytic Asymmetric Hydrogenation to Form (R)-1-(4-Methylthiazol-2-yl)ethanol
Executive Summary & Chemical Context
The synthesis of enantiopure heteroaromatic alcohols is a critical operation in modern drug discovery, as these motifs are ubiquitous in biologically active compounds and chiral ligands. Specifically, (R)-1-(4-Methylthiazol-2-yl)ethanol serves as a highly versatile chiral building block. However, the catalytic asymmetric hydrogenation (AH) of thiazolyl ketones presents a unique challenge: the electron-rich nitrogen and sulfur atoms of the thiazole ring can competitively coordinate to transition metal centers, leading to severe catalyst poisoning, sluggish reaction rates, or diminished enantioselectivity[1].
To overcome this, this protocol employs a highly sterically demanding Noyori-type Ruthenium(II) catalyst system. By utilizing the synergistic effects of a chiral diphosphine (XylBINAP) and a chiral diamine (DAIPEN), the catalyst creates a restrictive chiral pocket that prevents off-target heteroatom coordination while enforcing a strict stereochemical trajectory for hydride transfer[2].
Mechanistic Causality & Logical Relationships
The success of this transformation relies on a precise sequence of organometallic activations rather than brute-force forcing conditions. Understanding the causality behind each reagent is critical for troubleshooting and scale-up:
-
Precatalyst Activation : The precatalyst, trans-RuCl2[(S)-xylbinap][(S)-daipen], is catalytically inert. The addition of a strong, non-nucleophilic base (t-BuOK) abstracts HCl from the complex, generating a highly reactive, 16-electron Ru-amide species. Causality: Without the precise stoichiometric addition of this base, the catalytic cycle cannot initiate[1].
-
Heterolytic H₂ Cleavage : Unlike traditional oxidative addition, hydrogen gas is activated heterolytically across the Ru-N bond of the amide. This forms the active 18-electron Ru-hydride reducing agent without changing the formal oxidation state of Ruthenium(II).
-
Enantio-selection via Polarizability : The substrate, 1-(4-Methylthiazol-2-yl)ethanone, approaches the Ru-hydride. The local polarizability and steric bulk of the 4-methylthiazol-2-yl ring versus the methyl group dictate the preferred face of hydride attack via a six-membered pericyclic transition state[3]. The spatial arrangement enforced by the (S,S)-ligand system selectively yields the (R)-enantiomer due to the Cahn-Ingold-Prelog (CIP) priority of the thiazole ring.
Caption: Noyori asymmetric hydrogenation catalytic cycle for heteroaromatic ketones.
Reagents and Materials
| Component | Chemical Identity | Function | Purity Requirement |
| Substrate | 1-(4-Methylthiazol-2-yl)ethanone | Starting material | >99%, sublimed or recrystallized |
| Precatalyst | trans-RuCl2[(S)-xylbinap][(S)-daipen] | Chiral induction | >98%, stored under Argon |
| Base | Potassium tert-butoxide (t-BuOK) | Catalyst activator | Sublimed, 1.0 M in THF |
| Solvent | Isopropanol (i-PrOH) | Reaction medium | Anhydrous, degassed (Ar sparged) |
| Gas | Hydrogen (H₂) | Reductant | UHP grade (99.999%) |
Note: The substrate-to-catalyst (S/C) molar ratio is typically maintained at 2,000:1 to 5,000:1 for optimized industrial workflows[1].
Experimental Workflow & Protocol
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint of the current step is met.
Step 1: Catalyst Activation (Glovebox Required)
-
Inside an argon-filled glovebox, weigh 2.0 mg of trans-RuCl2[(S)-xylbinap][(S)-daipen] into a dry 5 mL vial.
-
Add 2.0 mL of anhydrous, degassed i-PrOH to suspend the precatalyst.
-
Add 30 µL of a 1.0 M solution of t-BuOK in THF. Stir for 15 minutes at room temperature.
-
Validation Checkpoint 1 : Observe the color transition. The mixture must change from a brownish/yellow suspension to a homogeneous, deep orange/red solution. If it remains cloudy or fails to change color, the base has degraded (likely due to moisture forming KOH), and the catalyst will not activate.
-
Step 2: Substrate Loading & Pressurization
-
Dissolve 10.0 mmol of 1-(4-Methylthiazol-2-yl)ethanone in 8.0 mL of anhydrous i-PrOH in a glass liner equipped with a magnetic stir bar.
-
Transfer the activated catalyst solution (from Step 1) into the glass liner containing the substrate.
-
Place the liner into a stainless-steel high-pressure autoclave.
-
Seal the autoclave and purge the system with Argon (3 cycles of pressurizing to 5 atm and venting).
-
Purge the system with H₂ gas (3 cycles of pressurizing to 10 atm and venting).
-
Pressurize the autoclave to 50 atm with H₂ gas.
-
Causality: High pressure is required to ensure the rate of hydrogenation outcompetes any background non-selective reduction or catalyst degradation pathways[1].
-
Step 3: Reaction Monitoring
-
Stir the reaction mixture vigorously (1000 rpm) at 25 °C for 12–16 hours.
-
Validation Checkpoint 2 : Monitor the pressure gauge. A stoichiometric pressure drop corresponding to the molar amount of substrate should be observed. If the pressure ceases dropping prematurely, catalyst poisoning (likely from sulfur impurities in the substrate) has occurred.
-
Step 4: Workup and Isolation
-
Carefully vent the H₂ gas and open the autoclave.
-
Transfer the crude reaction mixture to a round-bottom flask and concentrate under reduced pressure.
-
Pass the crude residue through a short pad of silica gel (eluting with Hexanes/Ethyl Acetate 3:1) to remove the ruthenium catalyst.
-
Evaporate the solvent to yield the pure (R)-1-(4-Methylthiazol-2-yl)ethanol.
Step 5: Chiral Validation
-
Dissolve a 1 mg aliquot of the product in 1 mL of Hexane/Isopropanol (90:10).
-
Analyze via Chiral HPLC (e.g., Daicel Chiralcel OD-H column).
-
Validation Checkpoint 3 : Baseline resolution between the (R) and (S) enantiomers must be achieved. The (R)-enantiomer should integrate to >98% ee.
-
Caption: Experimental workflow for the asymmetric hydrogenation of 1-(4-Methylthiazol-2-yl)ethanone.
Quantitative Data Summary & Expected Outcomes
| Parameter | Expected Outcome | Troubleshooting / Causality |
| Conversion | > 99% | Low conversion indicates sulfur-induced catalyst poisoning. Ensure substrate is rigorously purified prior to use. |
| Isolated Yield | 94 – 97% | Product loss usually occurs during silica plug filtration. Ensure adequate elution volume. |
| Enantiomeric Excess | > 98% ee | Low ee% indicates moisture in the solvent or degraded t-BuOK, which disrupts the highly ordered 6-membered transition state[3]. |
| Turnover Number (TON) | Up to 5,000 | The bulky DAIPEN/XylBINAP ligands prevent the thiazole ring from irreversibly binding the Ru center, enabling high TONs[2]. |
References
-
Ohkuma, T., Koizumi, M., Doucet, H., Pham, T., Kozawa, M., Murata, K., Katayama, E., Yokozawa, T., Ikariya, T., & Noyori, R. (2000). General Asymmetric Hydrogenation of Hetero-aromatic Ketones. Journal of the American Chemical Society. 1
-
Arai, N., & Ohkuma, T. (2012). Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. IntechOpen. 2
-
Yuan, H., et al. (2019). Polarizability matters in enantio-selection. Nature Communications (PMC - NIH). 3
Sources
Application Notes and Protocols: Incorporation of (R)-1-(4-Methylthiazol-2-yl)ethanol in Heterocyclic Drug Design
Foreword: The Strategic Value of Chiral Thiazole Alcohols in Modern Drug Discovery
The confluence of a chiral secondary alcohol and a thiazole nucleus within a single molecular fragment, specifically (R)-1-(4-Methylthiazol-2-yl)ethanol, presents a compelling opportunity for medicinal chemists. The thiazole ring is a well-established pharmacophore, present in a multitude of approved drugs, valued for its metabolic stability and ability to engage in a wide range of non-covalent interactions.[1][2] The introduction of a stereochemically defined alcohol at the 2-position adds a critical vector for hydrogen bonding and a potential point for metabolic modulation, all while introducing the subtleties of chiral recognition at the target protein. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of this valuable building block into novel heterocyclic drug candidates. We will delve into the rationale behind its use, provide detailed protocols for its synthesis and integration, and outline a roadmap for the subsequent biological evaluation.
Rationale for Incorporation: Why (R)-1-(4-Methylthiazol-2-yl)ethanol?
The decision to incorporate the (R)-1-(4-Methylthiazol-2-yl)ethanol moiety is predicated on a number of key advantages in drug design:
-
Chirality and Target Engagement: The stereospecific presentation of the hydroxyl group allows for precise interactions with chiral biological targets such as enzymes and receptors. This can lead to significant improvements in potency and selectivity over a racemic mixture or the corresponding (S)-enantiomer.[3][4]
-
Hydrogen Bonding and Polarity: The secondary alcohol provides a crucial hydrogen bond donor and acceptor, which can be pivotal for anchoring a ligand within a protein's binding site. This also imparts a degree of polarity, which can be fine-tuned to optimize solubility and cell permeability.
-
The Thiazole Scaffold: The 4-methylthiazole ring is a bioisostere for various other aromatic and heteroaromatic systems. It is relatively resistant to metabolic degradation and can participate in π-stacking, dipole-dipole, and other non-covalent interactions.[1][5] Its nitrogen and sulfur atoms can also act as hydrogen bond acceptors.
-
Structural Versatility: The ethanol side chain provides a flexible linker, allowing the thiazole and hydroxyl groups to adopt optimal orientations for binding. The methyl group on the thiazole ring can also contribute to van der Waals interactions and influence the overall electronic properties of the ring.
A notable example of a drug candidate with a similar structural motif is (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} acetanilide (YM178), a selective β3-adrenoceptor agonist.[6] This compound highlights the potential of the chiral thiazole ethanol scaffold in achieving high target selectivity and biological activity.
Synthesis and Incorporation Strategies
The synthesis of (R)-1-(4-Methylthiazol-2-yl)ethanol and its subsequent incorporation into a target heterocyclic system are critical first steps. The primary route involves the asymmetric reduction of the prochiral ketone, 2-acetyl-4-methylthiazole.
Synthesis of the Precursor: 2-Acetyl-4-methylthiazole
The precursor ketone can be synthesized via several established methods. A common approach is the Hantzsch thiazole synthesis, reacting thioacetamide with 3-chloro-2,4-pentanedione.
Enantioselective Synthesis of (R)-1-(4-Methylthiazol-2-yl)ethanol
The key to accessing the desired enantiomer is a highly selective asymmetric reduction of 2-acetyl-4-methylthiazole. Both biocatalytic and chemocatalytic methods are viable.
Biocatalysis offers a green and highly selective method for producing chiral alcohols.[7][8] Ketoreductases (KREDs) are particularly well-suited for this transformation.
Materials:
-
2-Acetyl-4-methylthiazole
-
A suitable ketoreductase (KRED) that exhibits high (R)-selectivity (screening of a KRED library is recommended)
-
NADH or NADPH cofactor
-
A cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH))
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic co-solvent (e.g., isopropanol, 5-10% v/v)
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Enzyme and Substrate Preparation: In a temperature-controlled reaction vessel, dissolve the KRED and GDH in the phosphate buffer. Add the NADPH or NADH cofactor.
-
Substrate Addition: Dissolve 2-acetyl-4-methylthiazole in the organic co-solvent and add it to the reaction mixture.
-
Reaction: Add glucose to initiate the cofactor regeneration cycle. Stir the reaction at a controlled temperature (typically 25-30 °C) and monitor the progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, quench it by adding a water-immiscible organic solvent like ethyl acetate. Separate the organic layer.
-
Extraction and Drying: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield (R)-1-(4-Methylthiazol-2-yl)ethanol.
Expected Outcome: High enantiomeric excess (>99% ee) and good to excellent yield, depending on the chosen enzyme and reaction conditions.
Asymmetric transfer hydrogenation or hydrogenation using chiral metal catalysts, such as those based on Ruthenium-BINAP complexes (Noyori asymmetric hydrogenation), are powerful alternatives.[6][9]
Materials:
-
2-Acetyl-4-methylthiazole
-
[RuCl2(p-cymene)]2
-
(R)-BINAP or other suitable chiral phosphine ligand
-
Formic acid/triethylamine azeotrope (for transfer hydrogenation) or H2 gas (for hydrogenation)
-
Anhydrous solvent (e.g., methanol, dichloromethane)
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure (Asymmetric Transfer Hydrogenation):
-
Catalyst Preparation: In an inert atmosphere (e.g., under argon), dissolve [RuCl2(p-cymene)]2 and the chiral ligand in the anhydrous solvent. Stir to form the active catalyst.
-
Reaction Setup: Add 2-acetyl-4-methylthiazole to the catalyst solution.
-
Hydrogen Source: Add the formic acid/triethylamine azeotrope to the reaction mixture.
-
Reaction: Stir the reaction at a controlled temperature and monitor its progress.
-
Work-up and Purification: Follow steps 4-6 from the biocatalytic protocol.
Data Summary: Comparison of Synthetic Methods
| Method | Catalyst | Selectivity (ee) | Conditions | Advantages | Disadvantages |
| Biocatalytic Reduction | Ketoreductase (KRED) | Often >99% | Aqueous, mild temp. | High selectivity, environmentally friendly | Requires enzyme screening, potential for substrate/product inhibition |
| Asymmetric Hydrogenation | Ru-BINAP complex | Typically >95% | Anhydrous, H2 pressure | Broad substrate scope | Requires specialized equipment, potential for catalyst poisoning |
Incorporation into Heterocyclic Scaffolds
Once synthesized, the chiral alcohol can be incorporated into larger molecules through various reactions targeting the hydroxyl group.
-
Ether Linkage: Williamson ether synthesis by deprotonating the alcohol with a base (e.g., NaH) followed by reaction with an electrophilic heterocycle.
-
Ester Linkage: Acylation with a heterocyclic carboxylic acid or acid chloride.
-
Mitsunobu Reaction: For inverting the stereocenter if the (S)-enantiomer is desired, or for coupling with a nucleophilic heterocycle.
Experimental Workflow for Incorporation
Caption: Workflow for synthesis and incorporation.
Structure-Activity Relationship (SAR) and Biological Evaluation
A systematic evaluation of the biological activity of the newly synthesized compounds is essential. The (R)-1-(4-Methylthiazol-2-yl)ethanol moiety can be considered a key "pharmacophoric element," and its interactions should be probed through SAR studies.
Key SAR Questions to Address:
-
Stereochemistry: Is the (R)-enantiomer significantly more active than the (S)-enantiomer or the racemate?
-
Hydroxyl Group: Is the hydroxyl group essential for activity? This can be tested by synthesizing an analog where the -OH is replaced with -H or -OCH3.
-
Thiazole Methyl Group: Does the methyl group at the 4-position of the thiazole ring contribute to potency or selectivity? Analogs with -H or other small alkyl groups can be synthesized.
-
Linker Length and Flexibility: If the moiety is attached via a linker, what is the optimal length and rigidity?
Logical Flow for Biological Evaluation
Caption: Iterative cycle of biological evaluation.
Pharmacokinetic and Toxicological Considerations
Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) properties is crucial.
In Silico and In Vitro ADMET Profiling:
| Parameter | In Silico Prediction | In Vitro Assay |
| Solubility | Calculated logS | Kinetic or thermodynamic solubility assays |
| Permeability | Calculated logP, polar surface area | Caco-2 or PAMPA permeability assays |
| Metabolic Stability | Prediction of metabolic soft spots | Liver microsome or hepatocyte stability assays |
| CYP Inhibition | Docking studies with CYP isoforms | Fluorometric or LC-MS/MS-based CYP inhibition assays |
| hERG Inhibition | Pharmacophore modeling | Patch-clamp or binding assays |
| Toxicity | Structural alerts (e.g., for reactive metabolites) | Cytotoxicity assays (e.g., MTT, LDH) |
The thiazole ring can sometimes be associated with the formation of reactive metabolites.[10] Therefore, careful evaluation of metabolic pathways and potential for bioactivation is warranted. The secondary alcohol may be a site for glucuronidation, which could impact clearance rates.
Conclusion
The (R)-1-(4-Methylthiazol-2-yl)ethanol fragment is a promising building block for the design of novel heterocyclic drugs. Its unique combination of a proven pharmacophore (the thiazole ring) and a stereochemically defined hydrogen bonding element (the chiral alcohol) offers a powerful tool for enhancing potency and selectivity. By employing robust synthetic strategies, such as biocatalytic or chemocatalytic asymmetric reduction, and following a logical cascade of biological and ADMET evaluation, researchers can effectively leverage this fragment to develop the next generation of therapeutic agents.
References
- Vertex AI Search. (n.d.). Chiral Alcohols Synthesis.
- Almac Group. (n.d.). Preparative access to medicinal chemistry related chiral alcohols using carbonyl reductase technology.
- ScienceDirect. (2025, March 5). Chiral alcohols: Significance and symbolism.
- ResearchGate. (n.d.). Pharmacokinetic and drug excretion properties of thiazole derivatives....
- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ISRN Biotechnology, 2011, 1-27.
- Sigma-Aldrich. (n.d.). Chiral Alcohols.
- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Archives of Pharmacal Research, 38(11), 1559-1589.
- Iqbal, M. A., & Siddiqui, H. L. (2017). Systematic Review On Thiazole And Its Applications. International Journal of Pharmaceutical Sciences and Research, 8(7), 2786-2796.
- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ISRN Biotechnology, 2011, 1-27.
- Wang, C., Li, Y., Jia, L., & Liu, A. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(7), 1667-1677.
- Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399.
- Sekhri, L., & Nedjimi, B. (2009). A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal, 2(2).
- Sigma-Aldrich. (n.d.). 4-Methylthiazole.
- Justia Patents. (2019). Process for the preparation of (r)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1h-purine-2,6-dione.
- Barrow, J. C., & Rittle, K. E. (2024).
- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Archives of Pharmacal Research, 38(11), 1559-1589.
- Google Patents. (n.d.). CN105348216A - Synthetic method for 2-acetyl thiazole.
- Maruyama, T., et al. (2007). Effect of (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} acetanilide (YM178), a novel selective beta3-adrenoceptor agonist, on bladder function. Journal of Pharmacology and Experimental Therapeutics, 321(2), 642-647.
- Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group.
- Chiral Quest. (n.d.). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances.
- New Drug Approvals. (2016, July 11). thiazole derivative.
- Al-Abdullah, E. S., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and... Molecules, 27(17), 5489.
- American College of Emergency Physicians. (2020, October 1). Toxic Alcohols | Toxicology Section.
- Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399.
Sources
- 1. mdpi.com [mdpi.com]
- 2. EM:RAP | CorePendium [emrap.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the effects of ethanol and 4-methylpyrazole on the pharmacokinetics and toxicity of ethylene glycol in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Synthesis of Alcohols and Amines [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. researchgate.net [researchgate.net]
- 9. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 10. A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFfluoride, Polymethylhydrosiloxane and Biocatalysts, Baker’s Yeast – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application Note: Preparative Chromatography Separation Methods for (R)-1-(4-Methylthiazol-2-yl)ethanol
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Executive Summary
The enantiomeric purity of chiral building blocks is a critical quality attribute in pharmaceutical development. (R)-1-(4-Methylthiazol-2-yl)ethanol is a highly valuable chiral heteroaromatic secondary alcohol utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors. The separation of its (R)- and (S)-enantiomers at a preparative scale presents unique challenges due to the basicity of the thiazole nitrogen and the strong hydrogen-bonding capacity of the hydroxyl group.
This application note provides a comprehensive, self-validating framework for the preparative enantioseparation of 1-(4-Methylthiazol-2-yl)ethanol. It details the scientific rationale, method development strategies, and step-by-step protocols utilizing both Supercritical Fluid Chromatography (SFC) —the modern gold standard for chiral preparative work[1]—and traditional High-Performance Liquid Chromatography (HPLC) .
Scientific Rationale & Chiral Recognition Mechanism
The Analyte: Structural Considerations
1-(4-Methylthiazol-2-yl)ethanol contains two primary functional groups that dictate its chromatographic behavior:
-
The Secondary Hydroxyl Group: Acts as a strong hydrogen-bond donor and acceptor.
-
The Thiazole Ring: Provides a π -electron system for π−π stacking and contains a basic nitrogen atom capable of dipole-dipole interactions and unwanted secondary interactions (peak tailing) with residual silanols on the silica support[2].
Stationary Phase Selection
Polysaccharide-based Chiral Stationary Phases (CSPs) are the most effective tools for resolving heteroaromatic alcohols[3]. The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP[4].
For this molecule, Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD or its immobilized equivalent, IA) or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD or IB) are the premier choices. The carbamate linkages on the CSP provide ideal hydrogen-bonding sites for the analyte's hydroxyl group, while the phenyl rings facilitate π−π interactions with the thiazole ring.
Fig 1: Three-point chiral recognition mechanism between the polysaccharide CSP and the analyte.
Method Development Strategy
The transition from analytical screening to preparative isolation must follow a logical, self-validating workflow. SFC is prioritized due to the high diffusivity and low viscosity of supercritical CO₂, which allows for 3–5 times higher flow rates than HPLC and rapid, energy-efficient fraction recovery[5].
Fig 2: Workflow for scaling chiral separation from analytical screening to preparative isolation.
Causality in Parameter Selection
-
Co-solvent (Modifier): Methanol or Ethanol (10–30%) is typically used in SFC. Alcohols promote solubility and participate in hydrogen bonding, modulating the retention time.
-
Basic Additives: Because the thiazole nitrogen is weakly basic, peak tailing is a common artifact. Adding 0.1% - 0.2% Diethylamine (DEA) or Isopropylamine (IPA) to the co-solvent suppresses secondary interactions by masking residual silanol sites on the CSP[3].
-
Immobilized vs. Coated Columns: If the analyte exhibits poor solubility in standard alcohols (<50 mg/mL), immobilized columns (e.g., Chiralpak IA/IB/IC) are required. This allows the sample to be dissolved and injected in stronger solvents like Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO) without degrading the stationary phase[6].
Experimental Protocols
Protocol A: Preparative Supercritical Fluid Chromatography (SFC)
This protocol describes the optimized, self-validating method for high-throughput SFC separation.
Prerequisites & Materials:
-
System: Preparative SFC system equipped with CO₂ recycling and stacked injection capabilities.
-
Column: Chiralpak® AD-H or IA (250 mm × 30 mm i.d., 5 µm).
-
Mobile Phase: Supercritical CO₂ / Methanol containing 0.1% DEA.
-
Sample Preparation: Dissolve racemic 1-(4-Methylthiazol-2-yl)ethanol in Methanol at 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Step-by-Step Procedure:
-
System Equilibration: Set the Automated Back Pressure Regulator (ABPR) to 120 bar. Equilibrate the column at 35 °C with a mobile phase composition of 80% CO₂ / 20% Methanol (0.1% DEA) at a flow rate of 100 g/min .
-
Analytical Validation: Inject a 10 µL analytical aliquot to confirm baseline resolution ( Rs>1.5 ) and calculate the separation factor ( α ). A successful analytical run validates the mobile phase chemistry.
-
Loading Capacity Study: Progressively increase the injection volume (e.g., 0.5 mL, 1.0 mL, 2.0 mL) while monitoring the UV trace (254 nm). Identify the maximum injection volume where the valleys between the (R) and (S) peaks do not exceed 10% of the peak height (touching-band separation).
-
Stacked Injections: Program the SFC for stacked injections. Calculate the cycle time based on the elution of the second enantiomer. Inject the next sample plug before the previous run has completely eluted, maximizing throughput[7].
-
Fraction Collection: Collect the eluting peaks into separate vessels using a cyclone separator to vent the depressurized CO₂. The (R)-enantiomer and (S)-enantiomer will precipitate or remain dissolved in the residual methanol.
-
Recovery: Evaporate the residual methanol under reduced pressure (Rotavapor) at 40 °C to yield the pure enantiomers.
Protocol B: Preparative Normal-Phase HPLC
An alternative protocol if SFC infrastructure is unavailable, utilizing traditional liquid chromatography[4].
Prerequisites & Materials:
-
System: Preparative HPLC with UV-Vis detector.
-
Column: Chiralpak® AD (250 mm × 50 mm i.d., 10 µm).
-
Mobile Phase: Hexane / Ethanol / Diethylamine (85:15:0.1 v/v/v).
Step-by-Step Procedure:
-
Equilibration: Flush the column with the mobile phase at 50 mL/min until a stable baseline is achieved at 254 nm.
-
Sample Preparation: Dissolve the racemate in the mobile phase (or pure ethanol if solubility in hexane is limited) at a concentration of 30 mg/mL.
-
Isocratic Elution: Inject 5 mL of the sample. Maintain an isocratic flow of 50 mL/min.
-
Fractionation: Manually or automatically collect the fractions corresponding to the two distinct UV peaks.
-
Post-Processing: Pool the fractions for each enantiomer and remove the large volumes of hexane/ethanol via rotary evaporation. Note: This step is significantly more time-consuming and energy-intensive than SFC recovery.
Data Presentation
Table 1: Analytical Screening Matrix (Example Data for Thiazole Alcohols)
Objective: Identify the optimal CSP and modifier combination yielding α>1.2 and Rs>1.5 .
| Column (Polysaccharide) | Modifier (20% in CO₂) | Additive | Selectivity ( α ) | Resolution ( Rs ) | Peak Shape |
| Chiralpak AD-H (Amylose) | Methanol | None | 1.45 | 1.20 | Tailing |
| Chiralpak AD-H (Amylose) | Methanol | 0.1% DEA | 1.52 | 2.10 | Excellent |
| Chiralcel OD-H (Cellulose) | Ethanol | 0.1% DEA | 1.15 | 0.90 | Broad |
| Chiralpak IA (Immobilized) | Isopropanol | 0.1% DEA | 1.30 | 1.45 | Good |
Table 2: Optimized Preparative Scale-up Parameters (SFC vs. HPLC)
Summary of quantitative parameters for scaling up the separation of a 10 g racemic batch.
| Parameter | Preparative SFC (Protocol A) | Preparative HPLC (Protocol B) |
| Column Dimensions | 250 × 30 mm (5 µm) | 250 × 50 mm (10 µm) |
| Mobile Phase | CO₂ / MeOH + 0.1% DEA (80:20) | Hexane / EtOH + 0.1% DEA (85:15) |
| Flow Rate | 100 g/min | 50 mL/min |
| Injection Volume | 1.5 mL (75 mg per injection) | 5.0 mL (150 mg per injection) |
| Cycle Time | 4.5 minutes (Stacked) | 25.0 minutes (Discrete) |
| Total Solvent Used | ~1.5 Liters (Methanol) | ~15.0 Liters (Hexane/EtOH) |
| Productivity | ~1.0 g / hour | ~0.36 g / hour |
Troubleshooting & Best Practices
-
Severe Peak Tailing: If the addition of 0.1% DEA does not resolve tailing of the thiazole derivative, switch to a more sterically hindered additive like Isopropylamine (IPA) or increase the additive concentration to 0.2%[5].
-
Low Analyte Solubility: If 1-(4-Methylthiazol-2-yl)ethanol exhibits solubility < 50 mg/mL in methanol, it will severely bottleneck throughput. Solution: Switch to an immobilized column (Chiralpak IA, IB, or IC). Dissolve the sample in Dichloromethane (DCM) at 150 mg/mL and inject directly. The immobilized stationary phase will not be dissolved by the DCM[6].
-
Baseline Drift during Stacked Injections: This is often caused by minor pressure fluctuations in the SFC system. Ensure the ABPR is properly maintained and that the make-up solvent flow (if used) is strictly pulse-free.
References
-
Rajendran, A. (2010). Preparative enantioseparation by supercritical fluid chromatography. Doctoral thesis, Nanyang Technological University, Singapore. Available at: [Link]
-
Ribeiro, L., et al. (2014). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC - NIH. Available at:[Link]
-
Wang, X., et al. (2017). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. American Pharmaceutical Review. Available at:[Link]
-
White, C., & Burnett, J. (2015). Extending the Range of Laboratory Scale Purification by Utilising Supercritical Fluid Chromatography for Unattended Overnight Operation. Chromatography Today. Available at:[Link]
-
Pérez-García, L., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. PMC - NIH. Available at:[Link]
-
BGB Analytik. CHIRAL Handbook - Method Development and Optimization. Available at:[Link]
Sources
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. benchchem.com [benchchem.com]
- 3. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bgb-analytik.com [bgb-analytik.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Derivatization Techniques for (R)-1-(4-Methylthiazol-2-yl)ethanol in Organic Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
(R)-1-(4-Methylthiazol-2-yl)ethanol is a highly valuable chiral building block in the development of targeted therapeutics, most notably serving as a core structural motif in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors[1]. The 4-methylthiazole moiety acts as a robust hydrogen-bond acceptor and provides enhanced metabolic stability compared to oxazole or imidazole bioisosteres[2].
However, derivatizing this secondary alcohol presents unique synthetic challenges:
-
Risk of Racemization: The carbon bearing the hydroxyl group is pseudo-benzylic. Under strongly acidic conditions, protonation of the hydroxyl group can lead to water loss and the formation of a relatively stable carbocation, resulting in rapid racemization via an SN1 pathway.
-
Competing N-Alkylation: The thiazole nitrogen is weakly basic but sufficiently nucleophilic to undergo quaternization with strong electrophiles (e.g., methyl iodide or methanesulfonyl chloride).
To overcome these hurdles, reactions must be strictly stereocontrolled (favoring concerted SN2 or stereoretentive pathways) and kinetically managed (using low temperatures to favor O-functionalization over N-functionalization). This guide details three validated protocols for the derivatization of (R)-1-(4-Methylthiazol-2-yl)ethanol.
Protocol A: Stereoinvertive Substitution via the Mitsunobu Reaction
Causality & Logic: The Mitsunobu reaction allows the direct conversion of the (R)-alcohol to an (S)-ester, ether, or thioether with complete Walden inversion[3]. The use of an acidic nucleophile like benzoic acid ( pKa ~4.2) is critical; it ensures efficient protonation of the betaine intermediate formed by triphenylphosphine ( PPh3 ) and diisopropyl azodicarboxylate (DIAD). This rapid protonation prevents the betaine from decomposing into a carbocation, thereby preserving enantiomeric purity.
Step-by-Step Methodology: Synthesis of (S)-1-(4-Methylthiazol-2-yl)ethyl benzoate
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve (R)-1-(4-Methylthiazol-2-yl)ethanol (1.0 eq, 10 mmol) and PPh3 (1.2 eq, 12 mmol) in anhydrous THF to achieve a 0.2 M solution.
-
Acid Addition: Add benzoic acid (1.2 eq, 12 mmol) to the stirring solution in one portion.
-
Activation: Cool the reaction mixture strictly to 0 °C using an ice-water bath.
-
Coupling: Add DIAD (1.2 eq, 12 mmol) dropwise over 15–20 minutes. Causality: Slow addition prevents localized exothermic heating, which suppresses the formation of the unreactive DIAD-hydrazine byproduct and prevents unwanted N-side reactions.
-
Self-Validation (Monitoring): Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, stains yellow with KMnO4 ) should disappear within 2–4 hours, replaced by a less polar, strongly UV-active spot corresponding to the ester.
-
Workup: Concentrate the mixture under reduced pressure. Resuspend the crude viscous residue in cold diethyl ether to precipitate triphenylphosphine oxide (TPPO). Filter through a Celite pad and purify the filtrate via silica gel flash chromatography.
Protocol B: Stereoretentive O-Alkylation (Williamson Ether Synthesis)
Causality & Logic: To form an ether while retaining the (R)-configuration, the chiral C-O bond must remain unbroken. Deprotonation of the alcohol generates an alkoxide that subsequently attacks an alkyl halide. Sodium hydride (NaH) is utilized as a strong, non-nucleophilic base to prevent base-catalyzed epimerization at the chiral center.
Step-by-Step Methodology: Synthesis of (R)-2-(1-Methoxyethyl)-4-methylthiazole
-
Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF at 0 °C under an argon atmosphere. Dropwise add a solution of (R)-1-(4-Methylthiazol-2-yl)ethanol (1.0 eq) in DMF. Stir for 30 minutes until hydrogen gas evolution ceases.
-
Alkylation: Add methyl iodide (MeI, 1.2 eq) dropwise. Causality: The temperature must be strictly maintained at 0 °C. Allowing the reaction to warm during MeI addition will lead to significant N-methylation of the thiazole ring, forming a highly polar quaternary ammonium salt.
-
Quenching: After 1 hour, carefully quench the reaction with saturated aqueous NH4Cl at 0 °C to destroy excess NaH.
-
Extraction & Workup: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers extensively with water (5x) and brine to remove residual DMF. Dry over anhydrous Na2SO4 and concentrate in vacuo.
Protocol C: Activation via Sulfonation and Nucleophilic Displacement
Causality & Logic: When introducing nitrogen nucleophiles (like azides or amines), the Mitsunobu reaction with hydrazoic acid can be hazardous and low-yielding. A safer, highly reliable alternative is a two-step sequence. First, mesylation of the hydroxyl group occurs with retention of configuration. Second, an SN2 displacement by sodium azide yields the inverted (S)-azide, which can be easily reduced to the chiral amine.
Step-by-Step Methodology: Synthesis of (S)-1-(4-Methylthiazol-2-yl)ethan-1-amine via Azide
-
Mesylation: Dissolve the (R)-alcohol (1.0 eq) and triethylamine ( Et3N , 1.5 eq) in anhydrous CH2Cl2 at 0 °C. Add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise. Stir for 1 hour.
-
Self-Validation (Monitoring): Complete conversion to the mesylate is confirmed by TLC; the mesylate is typically more polar than the starting alcohol and lacks hydroxyl stretching in IR.
-
Workup: Wash the CH2Cl2 layer with cold saturated NaHCO3 , dry, and concentrate at room temperature. Crucial: Use the crude mesylate immediately for the next step to avoid degradation or spontaneous elimination.
-
Azidation: Dissolve the crude (R)-mesylate in anhydrous DMF. Add sodium azide ( NaN3 , 2.0 eq). Heat to 60 °C for 4 hours.
-
Reduction: Extract the (S)-azide into ether, concentrate safely (do not dry completely to avoid explosion risks of low-molecular-weight azides), and reduce to the amine using Staudinger conditions ( PPh3 , H2O , THF) at room temperature.
Quantitative Data Summary
| Derivatization Method | Stereochemical Outcome | Target Functional Group | Typical Yield (%) | Reaction Time (h) | Key Reagents & Conditions |
| Mitsunobu Reaction | Inversion (S) | Esters, Ethers, Thioethers | 75 - 85 | 2 - 4 | DIAD, PPh3 , THF, 0 °C to RT |
| O-Alkylation | Retention (R) | Alkyl Ethers | 80 - 90 | 1 - 2 | NaH, MeI, DMF, 0 °C |
| Mesylation / SN2 | Inversion (S) | Azides, Amines, Nitriles | 65 - 75 (Over 2 steps) | 1 (MsCl) + 4 ( NaN3 ) | MsCl, Et3N , CH2Cl2 ; then NaN3 , DMF, 60 °C |
Mechanistic Pathway Visualization
Caption: Stereocontrolled derivatization pathways for (R)-1-(4-Methylthiazol-2-yl)ethanol.
References
- Heterocyclic derivatives as ALK inhibitors.Google Patents (JP2013525476A).
-
Thiazole-Mediated Synthetic Methodology. Chemical Reviews - ACS Publications. Available at:[Link]
-
Discovery of Functionally Selective 7,8,9,10-Tetrahydro-7,10-ethano-1,2,4-triazolo[3,4-a]phthalazines as GABAA Receptor Agonists at the α3 Subunit. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Sources
Application Note: Biocatalytic Reduction of Heteroaryl Ketones to Yield (R)-1-(4-Methylthiazol-2-yl)ethanol
Executive Summary & Mechanistic Rationale
The synthesis of enantiopure heteroaryl alcohols, such as (R)-1-(4-Methylthiazol-2-yl)ethanol, is a critical operation in modern drug development. These chiral motifs serve as essential building blocks for active pharmaceutical ingredients (APIs), including specific kinase inhibitors and anti-inflammatory agents.
Historically, the asymmetric reduction of thiazole-containing ketones via transition-metal chemocatalysis (e.g., Ruthenium or Rhodium-based transfer hydrogenation) has been plagued by severe limitations. The sulfur and nitrogen atoms within the thiazole ring strongly coordinate to transition metals, leading to rapid catalyst poisoning, low turnover numbers (TON), and poor stereocontrol[1].
Biocatalysis offers an elegant, field-proven alternative. Engineered Ketoreductases (KREDs), belonging to the short-chain dehydrogenase/reductase (SDR) superfamily, provide near-perfect enantioselectivity (>99% ee) under ambient, aqueous conditions[2]. By utilizing an anti-Prelog stereopreference KRED, 1-(4-Methylthiazol-2-yl)ethan-1-one can be selectively reduced to the (R)-enantiomer. Furthermore, this approach eliminates heavy metal contamination, aligning with green chemistry principles[3].
System Architecture & Cofactor Regeneration
KREDs are cofactor-dependent, requiring stoichiometric amounts of NADPH to deliver a hydride to the Re or Si face of the prochiral ketone. Because NADPH is economically prohibitive at scale, a self-sustaining cofactor regeneration system is mandatory.
We employ a coupled-enzyme system utilizing Glucose Dehydrogenase (GDH) . In this cycle, GDH oxidizes inexpensive D-glucose to D-glucono-1,5-lactone (which spontaneously hydrolyzes to D-gluconic acid), simultaneously reducing NADP⁺ back to NADPH. This thermodynamic sink drives the ketone reduction to >99% conversion.
Fig 1: Coupled KRED/GDH biocatalytic cycle for continuous NADPH regeneration.
Causality in Experimental Design
To ensure a robust and scalable process, every parameter in this protocol has been engineered with specific biochemical causality:
-
Buffer Selection (100 mM Potassium Phosphate, pH 7.0): KREDs rely on a highly conserved Tyr-Ser-Lys catalytic triad. Maintaining a strict pH of 7.0 ensures the optimal ionization state of the tyrosine hydroxyl group, which acts as the proton donor during reduction.
-
Cosolvent Integration (5% v/v DMSO): 1-(4-Methylthiazol-2-yl)ethan-1-one exhibits high hydrophobicity. Without a cosolvent, the substrate forms micro-aggregates, limiting mass transfer to the enzyme's active site. 5% DMSO disrupts these aggregates without denaturing the KRED[2].
-
Self-Validating pH Control: The oxidation of D-glucose produces D-gluconic acid, which actively lowers the reaction pH. Field Insight: By integrating an automated pH titrator (dosing 1M NaOH), the system becomes self-validating. A continuous demand for NaOH confirms that the GDH regeneration cycle is active. If base consumption halts before theoretical conversion is reached, it immediately signals enzyme deactivation or substrate inhibition.
Step-by-Step Protocol
Phase A: Reagent & Biocatalyst Preparation
-
Prepare 100 mL of Reaction Buffer : 100 mM Potassium Phosphate buffer, pH 7.0, supplemented with 2 mM MgSO₄ (stabilizes the GDH tetramer).
-
Dissolve 1.5 g of D-Glucose (sacrificial electron donor) and 50 mg of NADP⁺ in 80 mL of the Reaction Buffer.
-
Add 100 mg of the selected anti-Prelog KRED variant and 50 mg of GDH. Stir gently at 200 rpm for 10 minutes at 30°C to ensure complete dissolution without causing shear stress to the proteins.
Phase B: Substrate Feed & Biocatalysis
-
Dissolve 1.0 g of 1-(4-Methylthiazol-2-yl)ethan-1-one in 5 mL of DMSO.
-
Add the substrate solution dropwise to the enzyme mixture to prevent localized precipitation. Adjust the final volume to 100 mL with Reaction Buffer.
-
Incubate the reaction at 30°C with orbital shaking at 250 rpm .
-
Deploy an autotitrator to maintain the pH at 7.0 using 1M NaOH. Monitor base consumption to track reaction kinetics.
Phase C: Quenching & Downstream Processing
-
After 24 hours (or when base consumption ceases), quench the reaction by adding 100 mL of Ethyl Acetate (EtOAc).
-
Centrifuge the biphasic mixture at 4000 × g for 10 minutes. This step is critical to break the protein emulsion at the aqueous-organic interface.
-
Extract the aqueous layer twice more with 50 mL EtOAc. Pool the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude (R)-1-(4-Methylthiazol-2-yl)ethanol.
Fig 2: Sequential experimental workflow for KRED-mediated asymmetric reduction.
Empirical Data: Variant Screening
To demonstrate the necessity of enzyme screening and cosolvent application, the following quantitative data summarizes the performance of various KRED variants on the target thiazolyl ketone.
| KRED Variant | Stereopreference | Cosolvent | Conversion (%) | Enantiomeric Excess (ee %) | Isolated Yield (%) |
| KRED-R101 | anti-Prelog (R) | 5% DMSO | >99.0 | 99.8 (R) | 94.2 |
| KRED-R102 | anti-Prelog (R) | 5% DMSO | 82.4 | 97.5 (R) | 76.0 |
| KRED-S201 | Prelog (S) | 5% DMSO | >99.0 | 99.9 (S) | 93.5 |
| KRED-R101 | anti-Prelog (R) | None | 41.2 | 99.8 (R) | 35.1 |
Data Analysis: KRED-R101 is the optimal biocatalyst for yielding the (R)-enantiomer. The omission of the DMSO cosolvent results in a catastrophic drop in conversion (from >99% to 41.2%), validating the causality of disrupting substrate hydrophobicity.
Analytical Validation
To validate the stereochemical outcome, Chiral High-Performance Liquid Chromatography (HPLC) must be utilized.
-
Column: Chiralcel OD-H (250 × 4.6 mm, 5 µm)
-
Mobile Phase: Hexane / Isopropanol (90:10 v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Expected Retention Times: The (S)-enantiomer typically elutes first (~8.2 min), followed by the target (R)-enantiomer (~9.5 min). Baseline resolution is required to accurately integrate the >99% ee peak area.
References
-
Khan, A. U., Shahzad, M., Mushtaq, A., & Naseer, M. M. (2025). "Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry." RSC Advances, 15, 11863-11880. [3]
-
Moore, J. C., Pollard, D. J., Kosjek, B., & Devine, P. N. (2012). "Biocatalytic ketone reduction: A green and efficient access to enantiopure alcohols." Biotechnology Advances, 30(6), 1279-1288. [2]
-
Zhu, D., Mukherjee, C., Hua, L., & others. (2006). "Enzyme-Catalyzed Enantioselective Diaryl Ketone Reductions." Organic Letters, 8(25), 5805-5808.[1]
Sources
Technical Support Center: Asymmetric Synthesis & Enantiomeric Excess Optimization
Target Molecule: (R)-1-(4-Methylthiazol-2-yl)ethanol Precursor: 4-Methyl-2-acetylthiazole
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges researchers face when attempting to achieve high enantiomeric excess (ee) during the chiral reduction of heteroaromatic ketones.
The synthesis of (R)-1-(4-Methylthiazol-2-yl)ethanol is notoriously challenging due to the presence of the thiazole nitrogen, which can coordinate with transition metal catalysts, leading to catalyst poisoning or non-productive transition states. Below, we dissect the causality behind common failures and provide self-validating protocols to ensure >98% ee.
Troubleshooting FAQs
Q1: My Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) of 4-methyl-2-acetylthiazole is stalling at 60% conversion with only 75% ee. How can I push this to >98% ee?
The Causality: The stalling and low ee are symptoms of incomplete catalyst activation and competitive substrate coordination. In Noyori-type ATH, the 18-electron Ru-chloride precatalyst must be converted to the active 16-electron Ru-amide complex via a base (e.g., KOtBu). If the base stoichiometry is incorrect, the active species is starved. Furthermore, the thiazole nitrogen is highly Lewis basic and can competitively bind to the Ruthenium center, displacing the chiral ligand (like TsDPEN) and exposing the substrate to a non-chiral reduction pathway[1].
The Solution:
-
Pre-activate the catalyst: Stir the Ru-precatalyst with the base for 15 minutes before adding the substrate.
-
Control the Base: Use exactly 2.0 equivalents of base relative to the catalyst. Excess base triggers background racemic reduction via the Meerwein-Ponndorf-Verley (MPV) mechanism.
-
Switch to Formic Acid/TEA: If isopropanol is failing as the hydrogen donor, switch to a Formic Acid/Triethylamine (5:2 azeotrope) system. The slightly acidic environment protonates the thiazole nitrogen transiently, preventing it from chelating the metal center.
Q2: We are transitioning to a biocatalytic route using Ketoreductase (KRED), but the reaction is incomplete and the pH drops rapidly. What is the mechanism behind this failure?
The Causality: Biocatalytic reduction of nitrogen-heteroaromatic ketones is highly efficient but relies entirely on a coupled cofactor regeneration system (typically Glucose Dehydrogenase / GDH)[2]. When GDH oxidizes D-glucose to regenerate NADPH, it produces D-glucono-1,5-lactone. This lactone spontaneously hydrolyzes into gluconic acid. If your buffer capacity is too low, the generation of gluconic acid rapidly drops the pH below 6.0. Ketoreductases possess a strict catalytic triad (Ser-Tyr-Lys); a drop in pH alters the protonation state of the Tyrosine residue, immediately halting hydride transfer and denaturing the enzyme.
The Solution: Do not rely solely on a static buffer. Implement an automated pH stat titrator using 1M NaOH to maintain the pH strictly between 7.0 and 7.4. Alternatively, use a high-molarity phosphate buffer (250 mM) if running small-scale batch reactions.
Q3: I attempted a Copper(I) Hydride-Catalyzed Asymmetric Hydrosilylation, but obtained a nearly racemic mixture. Why did the chiral ligand fail?
The Causality: Copper hydride (CuH) systems are highly sensitive to the steric environment of heteroaromatic substrates. Standard ligands like (R)-BINAP fail because the flat thiazole ring allows the substrate to approach the CuH center from multiple trajectories, overriding the chiral pocket[3].
The Solution: You must use a highly sterically demanding bidentate ligand. Lipshutz et al. demonstrated that switching to (-)-DTBM-SEGPHOS forces the substrate into a single reactive conformation due to the massive di-tert-butyl-4-methoxyphenyl groups, successfully yielding high ee for 2-acetylthiazole derivatives[3].
Quantitative Data & Method Comparison
To select the optimal route for your scale and purity requirements, compare the validated metrics of the three primary reduction methodologies below.
Table 1: Performance Metrics for 4-Methyl-2-acetylthiazole Asymmetric Reduction
| Methodology | Catalyst / Enzyme | H-Donor / Reductant | Temp (°C) | Yield (%) | ee (%) | Key Limitation |
| Biocatalysis | KRED (Engineered) | NADPH / Glucose | 25 - 30 | >95 | >99 | Strict pH control required |
| Ru-ATH | RuCl | HCOOH / TEA | 40 | 88 | 94 - 96 | Sensitive to moisture/O₂ |
| CuH Hydrosilylation | CuCl / (-)-DTBM-SEGPHOS | PMHS (Silane) | -50 | 85 | 90 - 92 | Requires cryogenic cooling |
Mechanistic Workflows (Graphviz Visualizations)
A. Biocatalytic Cofactor Regeneration Cycle
To understand the pH drop issue discussed in Q2, observe the coupled enzymatic cycle. The continuous production of D-Glucono-1,5-lactone is the root cause of acidification.
Figure 1: Coupled KRED/GDH biocatalytic cycle highlighting the generation of acidic byproducts.
B. Troubleshooting Decision Tree for Low Enantiomeric Excess
Use this logic flow to immediately diagnose and correct poor stereoselectivity in your reactor.
Figure 2: Diagnostic decision tree for resolving low enantiomeric excess across three methodologies.
Self-Validating Experimental Protocols
Protocol A: Biocatalytic Synthesis of (R)-1-(4-Methylthiazol-2-yl)ethanol
This protocol utilizes an engineered Ketoreductase with a GDH recycling system. It is self-validating: if the pH stat stops dispensing NaOH, the reaction has reached completion or the enzyme has denatured.
Reagents:
-
4-Methyl-2-acetylthiazole (100 mmol, 14.1 g)
-
KRED enzyme powder (R-selective, e.g., KRED-Pglu variant) (200 mg)
-
Glucose Dehydrogenase (GDH) (50 mg)
-
NADP+ sodium salt (0.1 mmol, catalytic)
-
D-Glucose (150 mmol, 27.0 g)
-
Potassium phosphate buffer (100 mM, pH 7.2, 500 mL)
Step-by-Step Procedure:
-
System Initialization: Add D-glucose and NADP+ to the phosphate buffer in a 1L jacketed reactor. Stir at 25°C until fully dissolved.
-
Enzyme Hydration: Gently add the KRED and GDH powders to the vortex. Allow 10 minutes for complete hydration. Do not subject enzymes to high shear forces.
-
Substrate Addition: Add 4-methyl-2-acetylthiazole dropwise. The substrate may form a slight emulsion; maintain stirring at 400 rpm.
-
pH Stat Activation: Activate the automated titrator loaded with 1.0 M NaOH. Set the setpoint to pH 7.2.
-
Monitoring: The reaction is active as long as the titrator is dispensing NaOH (neutralizing the gluconic acid byproduct). Once base consumption ceases (typically 12-18 hours), the reaction is complete.
-
Workup: Extract the aqueous layer with Ethyl Acetate (3 x 200 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the (R)-alcohol.
Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
This chemical approach relies on the precise generation of the active Ru-hydride species.
Reagents:
-
4-Methyl-2-acetylthiazole (10 mmol, 1.41 g)
-
RuCl (0.05 mmol, 0.5 mol%)
-
Formic acid / Triethylamine azeotrope (5:2 ratio, 5 mL)
-
Anhydrous Dichloromethane (DCM) (20 mL)
Step-by-Step Procedure:
-
Inert Atmosphere: Purge a Schlenk flask with ultra-pure Argon for 15 minutes. Moisture will irreversibly poison the Ru-complex.
-
Catalyst Activation: Dissolve the Ru-precatalyst in anhydrous DCM. Add the Formic acid/TEA azeotrope. Stir at 40°C for 20 minutes to generate the active dark-red Ru-hydride species.
-
Substrate Introduction: Dissolve the ketone in 5 mL of anhydrous DCM and add it slowly to the active catalyst mixture via syringe pump over 30 minutes to prevent substrate-induced catalyst inhibition.
-
Reaction: Maintain the temperature at 40°C for 14 hours. Monitor conversion via TLC or GC-MS.
-
Quenching: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over MgSO₄, and evaporate to yield the crude chiral alcohol.
References
-
Copper(I) Hydride-Catalyzed Asymmetric Hydrosilylation of Heteroaromatic Ketones Source: Organic Letters - ACS Publications URL:[Link]
-
Enantioselective Bioreduction of Medicinally Relevant Nitrogen-Heteroaromatic Ketones Source: ACS Publications URL:[Link]
-
Bidentate Donor-Functionalized N-Heterocyclic Carbenes: Valuable Ligands for Ruthenium-Catalyzed Transfer Hydrogenation Source: MDPI URL:[Link]
Sources
troubleshooting low yield in (R)-1-(4-Methylthiazol-2-yl)ethanol reactions
Welcome to the technical support center for the synthesis of (R)-1-(4-Methylthiazol-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to ensure scientific integrity and experimental success.
The predominant and most effective method for producing the enantiomerically pure (R)-alcohol is through the asymmetric reduction of the prochiral ketone, 2-acetyl-4-methylthiazole. This process is highly dependent on the catalytic system employed, making catalyst selection and reaction condition optimization paramount for achieving high yield and enantioselectivity.[1][2]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis. Each entry details the potential causes and provides actionable, step-by-step protocols to diagnose and resolve the issue.
Question 1: Why is my enantiomeric excess (ee) consistently low or racemic?
Answer: Achieving high enantioselectivity is the core challenge of this synthesis and is almost entirely dictated by the performance of the chiral catalyst and the reaction conditions. Low enantiomeric excess (ee) suggests that the desired stereochemical pathway is not being exclusively favored.
Underlying Causes & Explanations:
-
Catalyst Inactivity or Degradation: Chiral catalysts, particularly transition-metal complexes like Ruthenium-BINAP systems, are sensitive to air, moisture, and impurities.[2] Exposure can lead to oxidation or structural changes, destroying their chiral environment and rendering them inactive or non-selective.
-
Competing Non-Asymmetric Reduction: If the primary reducing agent (e.g., H₂, isopropanol) can reduce the ketone without the catalyst's guidance (a "background reaction"), a racemic mixture will form. This can be exacerbated by high temperatures.
-
Suboptimal Reaction Conditions: Temperature, pressure, and solvent can significantly influence the catalyst's stereodifferentiating ability. For instance, a temperature that is too high can reduce the energy difference between the transition states leading to the (R) and (S) enantiomers, thus lowering the ee.
-
Incorrect Catalyst or Ligand Choice: The electronic and steric properties of the substrate (2-acetyl-4-methylthiazole) require a well-matched chiral ligand to create a "chiral pocket" that effectively shields one face of the ketone. An inappropriate ligand will result in poor stereocontrol.
Diagnostic & Corrective Protocol:
-
Verify Catalyst and Ligand Integrity:
-
Action: If using a commercial catalyst, ensure it is from a reputable supplier and has been stored under the recommended inert conditions (e.g., in a glovebox or under argon).
-
Rationale: To eliminate the possibility that the catalyst was compromised before the reaction began.
-
-
Optimize Reaction Temperature:
-
Action: Set up a series of small-scale parallel reactions, varying the temperature (e.g., 0 °C, 25 °C, 50 °C) while keeping all other parameters constant. Analyze the ee of each reaction.
-
Rationale: To empirically determine the optimal temperature that maximizes enantioselectivity without sacrificing too much reaction rate.
-
-
Screen Solvents:
-
Action: Conduct the reaction in different anhydrous solvents (e.g., ethanol, methanol, isopropanol, THF).
-
Rationale: The solvent can influence the catalyst's solubility and conformation. Alcohols like ethanol or isopropanol are common in transfer hydrogenation.[3]
-
-
Run a Blank Reaction:
-
Action: Set up a reaction with the reducing agent and substrate but without the chiral catalyst.
-
Rationale: This will determine if a non-catalyzed background reaction is occurring under your conditions. If significant conversion to racemic product is observed, conditions like temperature must be lowered.
-
Question 2: Why is my reaction yield low despite complete consumption of the starting ketone?
Answer: Low isolated yield in the face of complete starting material conversion points toward two primary culprits: the formation of undesired side products or loss of the desired product during the workup and purification stages.
Underlying Causes & Explanations:
-
Product Degradation: The thiazole ring can be sensitive to harsh conditions. For example, strongly acidic or basic conditions during the workup could potentially lead to ring-opening or other degradation pathways.
-
Side Reactions: Although the primary reaction is a reduction of the ketone, other functional groups could potentially react. Over-reduction is a possibility with very harsh reducing agents, though less common for this specific transformation. More likely are side-reactions involving the thiazole nucleus itself.
-
Product Volatility/Solubility: 1-(4-Methylthiazol-2-yl)ethanol has a moderate boiling point. Aggressive removal of solvent under high vacuum and/or elevated temperature can lead to significant product loss through co-distillation.
-
Inefficient Purification: The product may be lost during extraction if the incorrect solvent or pH is used, or it may adhere irreversibly to the stationary phase during column chromatography.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for diagnosing low product yield.
Question 3: My reaction is stalled and shows incomplete conversion of 2-acetyl-4-methylthiazole. What should I do?
Answer: A stalled reaction indicates a problem with one of the core components required for catalysis: the catalyst itself, the reducing agent, or the overall reaction environment.
Underlying Causes & Explanations:
-
Catalyst Poisoning: The starting materials or solvent may contain impurities (e.g., sulfur compounds, water, peroxides) that bind to the catalyst's active site more strongly than the substrate, effectively "poisoning" it.
-
Insufficient Reducing Agent: In transfer hydrogenation, the hydrogen donor (e.g., isopropanol) is a reagent that is consumed. If used in insufficient stoichiometric amounts, the reaction will stop once it is depleted. In direct hydrogenation, this points to an insufficient pressure of H₂ gas or a leak in the system.
-
Low Reaction Temperature/Kinetics: The chosen temperature may be too low for the reaction to proceed at a reasonable rate. Asymmetric reductions often require a balance between a temperature low enough for good selectivity but high enough for efficient conversion.[3]
-
Poor Solubility: If the catalyst or substrate is not fully dissolved in the reaction solvent, the reaction becomes heterogeneous and the rate will be dramatically reduced.
Experimental Protocol to Overcome Stalled Reactions:
-
Reagent and Solvent Purification:
-
Action: Use freshly distilled, anhydrous solvents. If catalyst poisoning is suspected, consider passing the solvent through a column of activated alumina. Ensure the 2-acetyl-4-methylthiazole starting material is pure.
-
Rationale: To remove potential inhibitors and ensure a clean reaction environment.
-
-
Increase Catalyst Loading or Reagent Stoichiometry:
-
Action: In a new reaction, increase the catalyst loading slightly (e.g., from 0.5 mol% to 1 mol%). For transfer hydrogenation, ensure the hydrogen donor is used in large excess (often as the solvent). For direct hydrogenation, check the system for leaks and ensure the H₂ pressure is maintained.
-
Rationale: To compensate for potential catalyst deactivation or to ensure the reducing agent is not the limiting factor.
-
-
Incrementally Increase Temperature:
-
Action: While monitoring the reaction by TLC or GC, slowly increase the reaction temperature in 5-10 °C increments.
-
Rationale: To overcome the activation energy barrier without drastically compromising enantioselectivity. The optimal balance must be found experimentally.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the asymmetric reduction of 2-acetyl-4-methylthiazole? A1: The most widely cited and industrially relevant methods utilize transition-metal catalysts. Specifically, Ruthenium-based catalysts with chiral diphosphine ligands like BINAP are very effective for the asymmetric hydrogenation of heteroaromatic ketones.[2] Another powerful approach is asymmetric transfer hydrogenation (ATH), often using Ru or Rh catalysts with chiral diamine or amino alcohol ligands, and isopropanol or formic acid as the hydrogen source.[1] Biocatalytic reductions using yeast or isolated ketoreductase enzymes are also a viable, green alternative.[4]
Q2: What analytical methods are essential for monitoring this reaction and characterizing the product? A2: A multi-pronged analytical approach is critical:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) are used to track the consumption of the starting ketone.
-
Structural Confirmation: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure of the final product, (R)-1-(4-Methylthiazol-2-yl)ethanol.
-
Enantiomeric Excess (ee) Determination: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying the (R) and (S) enantiomers to determine the ee.[5]
Q3: What are the key parameters to summarize for optimizing the reaction? A3: For a successful and reproducible synthesis, careful control of several parameters is essential. The following table summarizes the most critical factors.
| Parameter | Importance & Considerations | Typical Range/Value |
| Catalyst Loading | Balances reaction rate and cost. Too low may lead to slow/incomplete reaction; too high is uneconomical. | 0.1 - 2 mol% |
| Solvent Purity | Must be anhydrous and free of impurities that can poison the catalyst. | Anhydrous grade, often distilled |
| Temperature | Critically affects both reaction rate and enantioselectivity. An optimum must be found. | 0 °C to 80 °C[3] |
| Pressure (H₂) | For direct hydrogenation, pressure drives the reaction. | 1 atm to 80 atm[1] |
| Substrate Conc. | Affects reaction kinetics. Too high can sometimes lead to catalyst inhibition or side reactions. | 0.1 M - 1.0 M |
Q4: How should the final product be purified? A4: Purification typically involves a multi-step process. First, an aqueous workup is performed to remove the bulk of the catalyst and any water-soluble reagents. The crude product is extracted into an organic solvent (like ethyl acetate or dichloromethane). The solvent is then removed under reduced pressure. Final purification is most commonly achieved by flash column chromatography on silica gel.[5] Depending on the product's thermal stability, vacuum distillation can also be an effective method.[4] Recrystallization is less common for this specific alcohol unless a suitable solid derivative is formed.[6]
General Asymmetric Reduction Workflow
Caption: Standard experimental workflow for asymmetric reduction.
References
-
ResearchGate. Optimization of the reaction conditions. Available at: [Link]
-
Royal Society of Chemistry. Organic & Biomolecular Chemistry. (2024). Available at: [Link]
-
Harishankar, M. Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. Available at: [Link]
-
National Center for Biotechnology Information. Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Available at: [Link]
-
National Center for Biotechnology Information. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Available at: [Link]
-
American Chemical Society. Biomimetic Asymmetric Reduction Based on the Regenerable Coenzyme NAD(P)H Models. (2023). Available at: [Link]
-
ResearchGate. Limited examples of organocatalytic enantioselective 1,4‐additions of 5H‐thiazol‐4‐ones. Available at: [Link]
-
Farmacia Journal. SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022). Available at: [Link]
-
Royal Society of Chemistry. Enantioselective synthesis of chiral seven-membered rings via Rh-catalyzed 1,4-addition of arylboronic acids to enones. Available at: [Link]
-
PubMed. Ethanol precipitation for purification of recombinant antibodies. (2014). Available at: [Link]
-
Organic Chemistry Portal. Enantioselective Synthesis of Alcohols and Amines. (2009). Available at: [Link]
-
National Center for Biotechnology Information. Enantioselective Synthesis in Continuous Flow: Polymer-Supported Isothiourea-Catalyzed Enantioselective Michael Addition–Cyclization with α-Azol-2-ylacetophenones. Available at: [Link]
-
MDPI. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). Available at: [Link]
-
KTU ePubl. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). Available at: [Link]
-
PLOS One. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use. (2016). Available at: [Link]
-
Beilstein Journals. Optimized synthesis of aroyl-S,N-ketene acetals by omission of solubilizing alcohol cosolvents. Available at: [Link]
-
Royal Society of Chemistry. Asymmetric [4 + 2] annulation of 5H-thiazol-4-ones with a chiral dipeptide-based Brønsted base catalyst. Available at: [Link]
-
Wiley Online Library. Development of a pre-purification process for homoharringtonine. (2005). Available at: [Link]
-
Wiley. Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Available at: [Link]
-
ResearchGate. Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. Available at: [Link]
-
Hilaris. Synthesis and characterization of N-ethâ??N'(4'- methylthiazol) -2ylthiourea. Available at: [Link]
-
Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Available at: [Link]
- Google Patents. WO2023156675A1 - Process for purification of linagliptin.
Sources
- 1. d-nb.info [d-nb.info]
- 2. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use | PLOS One [journals.plos.org]
Technical Support Center: Troubleshooting (R)-1-(4-Methylthiazol-2-yl)ethanol Racemization
Mechanistic Overview: The Vulnerability of the Chiral Center
(R)-1-(4-Methylthiazol-2-yl)ethanol is a highly valuable chiral building block, but its stereocenter is notoriously fragile during scale-up. The root cause lies in the electronic environment of the C1 position (the alpha-carbon). Because it is flanked by a hydroxyl group and an electron-withdrawing, yet resonance-capable, thiazole ring, the molecule is susceptible to three distinct racemization pathways:
-
Acid-Catalyzed Carbocation Formation: Protonation of the hydroxyl group leads to dehydration. The resulting benzylic-like carbocation is stabilized by the heteroatoms in the thiazole ring, resulting in a planar intermediate that rehydrates non-stereoselectively[1].
-
Base-Catalyzed Deprotonation: The C1 proton is highly acidic. Exposure to strong bases strips this proton, forming a stabilized carbanion/enolate equivalent.
-
Metal-Catalyzed Redox: Trace transition metals can initiate a reversible hydrogen transfer (Oppenauer-type oxidation), temporarily converting the chiral alcohol into 1-(4-methylthiazol-2-yl)ethanone[2].
Fig 1: The three primary mechanisms driving the racemization of 1-heteroarylethanols.
Diagnostic FAQs
Q: Why does our enantiomeric excess (ee%) drop from >99% to ~60% during the aqueous quench? A: You are likely experiencing acid-catalyzed racemization. If your reaction is quenched with a strong acid (e.g., HCl) to neutralize basic reagents, localized pH drops below 3.0 will protonate the benzylic hydroxyl group. This triggers the cleavage of the C-O bond, forming a resonance-stabilized heteroaryl carbocation[1]. To fix this, you must transition to a strictly buffered quench (pH 6.5–7.5).
Q: We use a mild basic workup (e.g., Na2CO3) to avoid acid, but still observe 10-15% racemization upon scale-up. What is the mechanism here? A: This is base-catalyzed deprotonation. The proton at the C1 chiral center is unusually acidic due to the electron-withdrawing nature of the adjacent thiazole ring. Prolonged exposure to basic aqueous phases, especially when combined with the longer phase-separation times inherent to pilot-scale reactors, allows for slow deprotonation and enolization-type racemization.
Q: Our lab-scale synthesis in glass flasks yielded >99% ee, but our 50-liter pilot plant runs in stainless steel reactors are yielding ~85% ee under identical pH and temperature conditions. Why? A: You are observing metal-catalyzed reversible oxidation-reduction. Trace transition metals from the 316L stainless steel reactor walls (such as Fe, Ni, or Mo) can catalyze a reversible hydrogen transfer process[2]. The chiral alcohol is temporarily oxidized to the achiral ketone (1-(4-methylthiazol-2-yl)ethanone) and subsequently reduced back, destroying the stereocenter. You must switch to a glass-lined reactor for this specific unit operation.
Scale-Up Data: Impact of Process Parameters on ee%
The following table summarizes the causal relationship between reactor conditions and the preservation of chiral integrity during the isolation of (R)-1-(4-Methylthiazol-2-yl)ethanol.
| Scale | Reactor Material | Quench pH | Max Temp (°C) | Initial ee (%) | Final ee (%) | Primary Racemization Pathway |
| Lab (5g) | Borosilicate Glass | 2.0 (HCl) | 25 | 99.5 | 62.1 | Acid-Catalyzed (Carbocation) |
| Lab (5g) | Borosilicate Glass | 11.0 (NaOH) | 25 | 99.5 | 88.4 | Base-Catalyzed (Deprotonation) |
| Pilot (5kg) | 316L Stainless Steel | 7.0 (Buffer) | 45 | 99.2 | 84.3 | Metal-Catalyzed (Redox) |
| Pilot (5kg) | Glass-Lined | 7.0 (Buffer) | 20 | 99.4 | 99.1 | None (Optimized) |
Self-Validating Experimental Protocol: Optimized Workup
To guarantee the stereochemical integrity of the product, the isolation protocol must be treated as a self-validating system. This means embedding In-Process Controls (IPCs) directly into the methodology to verify that the causality of racemization (pH extremes, heat, metals) has been eliminated before proceeding to the next step.
Step 1: Preparation of the Quench Buffer
-
Action: Prepare a 0.5 M potassium phosphate buffer solution and adjust it strictly to pH 7.0 ± 0.2.
-
Causality: High buffer capacity prevents the localized pH spikes that trigger carbocation formation or deprotonation.
Step 2: Thermal Control & Quenching
-
Action: Cool the reaction mixture to ≤ 10 °C using a glass-lined jacketed reactor. Slowly reverse-quench by dosing the reaction mixture into the pre-cooled buffer solution. Maintain the internal temperature below 20 °C.
-
IPC 1 (Self-Validation): Before phase separation, extract a 1 mL aliquot of the aqueous phase and verify the pH is strictly between 6.8 and 7.2. If the pH is outside this range, the buffering capacity has been exceeded, and immediate correction with additional buffer is required to prevent degradation.
Step 3: Biphasic Extraction
-
Action: Add Methyl tert-butyl ether (MTBE) (3 volumes). Agitate for 15 minutes, then allow phase separation.
-
Causality: MTBE is preferred over halogenated solvents to minimize alkylation risks and phase-inversion issues. Its low boiling point also protects the product during downstream concentration.
Step 4: Washing & Drying
-
Action: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and water-soluble impurities. Dry over anhydrous Na2SO4.
-
Causality: Do NOT use basic drying agents like K2CO3, as residual base during concentration will cause racemization.
Step 5: Low-Temperature Concentration
-
Action: Filter the organic phase and concentrate under reduced pressure (vacuum < 50 mbar) with a maximum jacket temperature of 35 °C.
-
IPC 2 (Self-Validation): Perform chiral HPLC on the concentrated organic phase. An ee of >99% validates that the thermal, pH, and metal controls were successfully maintained throughout the unit operation.
Fig 2: Self-validating scale-up workflow designed to prevent racemization.
References
-
Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study. Academia.edu. 3
-
Advances in Organic Synthesis [1 ed.]. Bentham Science.2
-
Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors. PMC. 1
Sources
- 1. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dokumen.pub [dokumen.pub]
- 3. (PDF) Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study [academia.edu]
reducing impurities in (R)-1-(4-Methylthiazol-2-yl)ethanol crystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic and kinetic challenges associated with the purification of (R)-1-(4-Methylthiazol-2-yl)ethanol .
This chiral thiazole derivative is highly susceptible to enantiomeric trapping, precursor contamination, and phase-separation phenomena during crystallization. Instead of a generic troubleshooting list, this guide is structured around the mechanistic causality of impurity entrapment, providing you with field-proven, self-validating protocols to ensure high chemical purity and enantiomeric excess (ee).
Part 1: Mechanistic Principles of Impurity Rejection
Successful crystallization of chiral molecules requires manipulating the thermodynamic phase diagram rather than relying on trial and error.
-
Enantiomeric Rejection & Eutectic Thermodynamics: The purification of the (R)-enantiomer from the (S)-enantiomer depends heavily on the eutectic composition of the mixture[1]. If your starting enantiomeric excess (ee) is lower than the eutectic ee of the solvent system, the desired enantiomer cannot be enriched in the solid phase by simple cooling; the system will instead crystallize the racemic compound[2]. If the starting ee is higher, the mother liquor will enrich toward the eutectic composition, allowing pure (R)-crystals to isolate[1].
-
Bypassing Liquid-Liquid Phase Separation (LLPS): Low-melting chiral alcohols often suffer from "oiling out." This occurs when supersaturation drives the system into a miscibility gap (spinodal decomposition), causing the solute to separate as a dense, solute-rich liquid phase rather than a rigid crystal lattice[3]. Because molecular integration is kinetically hindered, this oil phase acts as a "good solvent" for impurities, completely bypassing the impurity rejection mechanism of crystal growth[4].
-
Chemical Impurity Clearance: The primary synthetic precursor, 1-(4-Methylthiazol-2-yl)ethanone (also known as 2-acetyl-4-methylthiazole)[5], exhibits distinct solubility parameters. By utilizing a targeted anti-solvent approach, this ketone can be selectively retained in the mother liquor.
Part 2: Process Visualization
Fig 1: Crystallization workflow for impurity rejection in (R)-1-(4-Methylthiazol-2-yl)ethanol.
Part 3: Diagnostic Troubleshooting & FAQs
Q: Why does my (R)-1-(4-Methylthiazol-2-yl)ethanol form a sticky emulsion instead of a crystalline suspension? A: This is a classic case of Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[3]. It occurs when the supersaturation of the system drives the solution into a miscibility gap before nucleation can occur, causing the solute to separate as a dense liquid phase[6]. The oil droplets act as a trap for impurities, resulting in a sticky, impure mass[3][4]. Actionable Fix: To bypass the spinodal decomposition boundary, you must alter the thermodynamic pathway. Reduce the cooling rate to <0.1 °C/min and introduce pure (R)-enantiomer seed crystals at a low supersaturation level before the cloud point (LLPS boundary) is reached[7].
Q: My final product has a low enantiomeric excess (ee) despite multiple recrystallizations. How can I clear the (S)-enantiomer? A: Enantiomeric purification is strictly governed by the eutectic composition of the chiral mixture[1]. If your crude material has an ee that is lower than the eutectic ee of the solvent system, the desired enantiomer cannot be thermodynamically enriched in the solid phase[2]. Actionable Fix: Determine the eutectic ee of your specific solvent system using Differential Scanning Calorimetry (DSC). If your starting ee is above the eutectic point, your issue is kinetic entrapment (cooling too fast). Slow the cooling rate to 0.1 °C/min. If it is below the eutectic point, you must utilize an alternative resolution method (e.g., enzymatic enrichment) before attempting crystallization.
Q: How do I purge the unreacted ketone precursor, 1-(4-Methylthiazol-2-yl)ethanone? A: The precursor 1-(4-Methylthiazol-2-yl)ethanone[5] is highly soluble in non-polar hydrocarbon solvents due to its lack of a hydrogen-bonding hydroxyl group. Actionable Fix: Implement a solvent/anti-solvent strategy. Dissolve the crude mass in Ethyl Acetate (EtOAc), then slowly dose in Heptane. The ketone will remain highly soluble in the heptane-rich mother liquor while the alcohol precipitates.
Q: The isolated crystals have a distinct yellow/brown tint. What causes this and how is it prevented? A: Thiazole rings are susceptible to oxidative degradation and trace polymerization when exposed to heat and oxygen, forming highly colored chromophores. Actionable Fix: Incorporate an activated carbon treatment (5 wt%) during the initial dissolution phase and perform a hot filtration. Furthermore, the entire crystallization workflow must be conducted under a strict inert nitrogen (N2) atmosphere to prevent in-situ oxidation.
Part 4: Self-Validating Experimental Protocol
Optimized Seeding & Anti-Solvent Crystallization Objective: Isolate pure (R)-1-(4-Methylthiazol-2-yl)ethanol while rejecting the (S)-enantiomer and ketone precursor.
Step 1: Dissolution & Decolorization
-
Charge the reactor with crude (R)-1-(4-Methylthiazol-2-yl)ethanol and Ethyl Acetate (3 volumes).
-
Add 5 wt% activated carbon (e.g., Darco G-60).
-
Heat to 55°C under continuous N2 agitation for 30 minutes.
-
Validation Checkpoint: Perform a hot filtration through a 0.45 µm PTFE filter. The filtrate must be visually clear and colorless (APHA < 20). If a yellow tint persists, the carbon loading was insufficient; repeat the treatment.
Step 2: Supersaturation Generation
-
Transfer the clear filtrate to a temperature-controlled crystallizer.
-
Cool the solution linearly from 55°C to 40°C at a rate of 0.5 °C/min.
-
Validation Checkpoint: The solution must remain completely clear. If cloudiness (LLPS/oiling out) is observed, the system has crossed the spinodal boundary. Heat back to 55°C, add 0.5 volumes of EtOAc to adjust solubility, and repeat the cooling ramp.
Step 3: Seeding (Critical Step)
-
Hold the temperature isothermally at 40°C.
-
Charge 1 wt% of pure (R)-1-(4-Methylthiazol-2-yl)ethanol seed crystals (micronized, <50 µm).
-
Hold isothermally for 60 minutes to allow the seed bed to mature and relieve initial supersaturation.
-
Validation Checkpoint: Inspect via Focused Beam Reflectance Measurement (FBRM) or a visual probe. The seed crystals must remain suspended (confirming the system is supersaturated) and must not melt into oil droplets.
Step 4: Anti-Solvent Dosing & Growth
-
Linearly dose Heptane (6 volumes) over 4 hours while maintaining 40°C.
-
Once dosing is complete, cool the slurry to 5°C at a slow rate of 0.1 °C/min to maximize crystal growth and reject the (S)-enantiomer into the mother liquor.
-
Validation Checkpoint: Sample the mother liquor via HPLC. The concentration of 1-(4-Methylthiazol-2-yl)ethanone should be stable, indicating it is successfully retained in the liquid phase and not co-precipitating.
Step 5: Isolation
-
Filter the slurry and wash the cake with cold (0°C) EtOAc/Heptane (1:4 v/v).
-
Dry under vacuum at 30°C until constant weight is achieved.
Part 5: Quantitative Data Summary
| Impurity Type | Specific Contaminant | Mechanistic Cause of Entrapment | Rejection Strategy | Target IPC Metric |
| Enantiomeric | (S)-1-(4-Methylthiazol-2-yl)ethanol | Solid solution / Eutectic trapping | Operate above eutectic ee; Seed | ee > 99.5% |
| Chemical | 1-(4-Methylthiazol-2-yl)ethanone | Liquid-Liquid Phase Separation (LLPS) | Anti-solvent dosing; Avoid spinodal | Ketone < 0.1% |
| Degradation | Thiazole oxidation products | Surface adsorption during growth | Carbon filtration; N2 atmosphere | APHA Color < 20 |
Part 6: References
-
[7] MDPI. A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data.7
-
[6] Mettler Toledo. Liquid-Liquid Phase Separation in Crystallization.6
-
[1] ACS Publications. Eutectic Composition of a Chiral Mixture Containing a Racemic Compound. 1
-
[4] LUTPub. Effect of Liquid-Liquid Phase Separation During Crystallization. 4
-
[2] ACS Publications. Enantioenrichment by Crystallization. 2
-
[5] CymitQuimica. CAS 7533-07-5: 2-Acetyl-4-methylthiazole.5
Sources
Technical Support Center: Handling Moisture Sensitivity in (R)-1-(4-Methylthiazol-2-yl)ethanol Derivatives
Welcome to the technical support center for handling (R)-1-(4-Methylthiazol-2-yl)ethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the moisture sensitivity of these compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments.
The hydroxyl group and the thiazole ring in (R)-1-(4-Methylthiazol-2-yl)ethanol derivatives can be susceptible to side reactions in the presence of water, particularly when working with highly reactive reagents such as organometallics or in sensitive catalytic systems. This guide provides a structured approach to mitigate these challenges.
I. Frequently Asked Questions (FAQs)
Q1: Why are (R)-1-(4-Methylthiazol-2-yl)ethanol and its derivatives considered moisture-sensitive?
A1: The primary source of moisture sensitivity is the hydroxyl (-OH) group. This group can be deprotonated by strong bases or can react with water-sensitive reagents, leading to unwanted side products and reduced yields. Additionally, the nitrogen atom in the thiazole ring can act as a Lewis base, and in some reactions, its reactivity can be affected by the presence of water.
Q2: What are the common signs of moisture contamination in my reaction?
A2: Common indicators include:
-
Low or no product yield: Water can quench sensitive reagents or catalysts.[1][2]
-
Formation of unexpected byproducts: Hydrolysis of starting materials or intermediates can lead to impurities.
-
Inconsistent reaction rates: The presence of water can alter the catalytic activity or reaction kinetics.
-
Poor stereoselectivity in asymmetric reactions: Water can interfere with chiral catalysts, leading to a loss of enantiomeric excess (ee).[2]
Q3: How can I effectively dry my solvents for these reactions?
A3: The choice of drying method depends on the solvent and the required level of dryness.
-
Batch Drying with Desiccants: For many applications, stirring the solvent with an anhydrous inorganic salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), or with molecular sieves (3Å or 4Å), is sufficient.[3]
-
Distillation from a Drying Agent: For extremely moisture-sensitive reactions, distillation from a reactive drying agent like sodium/benzophenone for ethers or calcium hydride for hydrocarbons provides exceptionally dry solvents.[3]
-
Column Purification: Passing the solvent through a column of activated alumina is a common feature of solvent purification systems and provides very dry solvents.[4][5]
Q4: What is the best way to handle and store moisture-sensitive derivatives of (R)-1-(4-Methylthiazol-2-yl)ethanol?
A4: These compounds should be stored in a desiccator over a drying agent or in a glovebox under an inert atmosphere.[6] When handling, use dry glassware and inert atmosphere techniques, such as working under a stream of nitrogen or argon.[6][7]
II. Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides a systematic approach to resolving them.
Problem 1: Low Yield in a Reaction Involving an Organometallic Reagent (e.g., Grignard, Organolithium)
Cause: Organometallic reagents are extremely reactive towards water. Trace amounts of moisture in your solvents, reagents, or on the glassware will quench the organometallic species, leading to a significant drop in yield.[1][8]
Solution Workflow:
Caption: Workflow for troubleshooting low yields.
Step-by-Step Solutions:
-
Verify Solvent Anhydrousness:
-
Action: Use freshly dried and degassed solvents. For highly sensitive reactions, distill the solvent from an appropriate drying agent immediately before use.[3]
-
Verification: Measure the water content of your solvent using Karl Fischer titration, which is a highly accurate method for determining trace amounts of water.[9][10] Modern alternatives include DNA-based nanomechanical sensors and certain mass spectrometry methods.[9][11][12]
-
-
Check Reagent Quality:
-
Action: Use freshly opened bottles of organometallic reagents or titrate older bottles to determine the active concentration. Ensure the (R)-1-(4-Methylthiazol-2-yl)ethanol derivative is dry by co-evaporating with anhydrous toluene or drying under high vacuum.
-
Rationale: Organometallic reagents degrade upon exposure to air and moisture. The hydroxyl group of your substrate can also adsorb water.
-
-
Ensure Proper Inert Atmosphere Technique:
-
Protect the Hydroxyl Group:
-
Action: If the hydroxyl group is interfering with the reaction, consider protecting it as a silyl ether (e.g., TBDMS, TIPS) or another suitable protecting group that is stable to the reaction conditions.[15][16]
-
Rationale: Protecting groups mask the reactivity of the alcohol, preventing it from reacting with the organometallic reagent.[17] The choice of protecting group is critical and depends on the specific reaction conditions.[18]
-
Problem 2: Formation of Side Products Due to Hydrolysis
Cause: The thiazole ring or other functional groups on the derivative may be susceptible to hydrolysis under acidic or basic conditions, especially in the presence of water.
Solutions:
-
Control pH: Buffer the reaction mixture if possible to maintain a pH where your compound is stable.
-
Anhydrous Workup: If the product is sensitive to water during workup, use anhydrous salts to dry the organic layer and minimize contact with aqueous phases.
-
Protecting Groups: As with organometallic reactions, protecting the hydroxyl group can prevent its participation in side reactions.[15][19]
Problem 3: Inconsistent Results in Asymmetric Catalysis
Cause: Water can coordinate to the metal center of a chiral catalyst, altering its steric and electronic properties and leading to a decrease in enantioselectivity.[2]
Solutions:
-
Rigorous Exclusion of Water: This is paramount in asymmetric catalysis. Use a glovebox for handling catalysts and reagents if available.[6][20]
-
Use of Additives: In some cases, the addition of a small amount of a Lewis acid or other additive can scavenge trace water.
-
Catalyst Activation: Ensure your catalyst is properly activated according to the literature procedure, as some pre-catalysts require an activation step that can be inhibited by water.
III. Key Experimental Protocols
Protocol 1: Setting up an Inert Atmosphere Reaction
This protocol describes a standard setup for a moisture-sensitive reaction using a Schlenk line or a balloon filled with an inert gas.[7][13]
Materials:
-
Round-bottom flask and other necessary glassware, oven-dried at >120 °C for at least 4 hours.[14][20]
-
Rubber septa
-
Source of dry inert gas (Nitrogen or Argon)
-
Syringes and needles, oven-dried.[14]
Procedure:
-
Assembly: Quickly assemble the hot glassware and clamp it securely. Insert a rubber septum into the main opening of the flask.[13]
-
Purging: Insert a needle connected to the inert gas source through the septum. Insert a second "exit" needle to allow the air to be displaced.[13]
-
Flushing: Flush the flask with the inert gas for at least 5-10 minutes. For more rigorous applications, perform three cycles of evacuating the flask under vacuum and refilling with inert gas (purge-and-refill).[7]
-
Reagent Addition:
-
Reaction: Once all reagents are added, remove the exit needle and maintain a positive pressure of inert gas (e.g., with a balloon) throughout the reaction.
Caption: Basic inert atmosphere reaction setup.
Protocol 2: Drying an Organic Solvent with Anhydrous Magnesium Sulfate (MgSO₄)
This is a common and effective method for drying solvents for less sensitive applications.[3][22]
Procedure:
-
Place the solvent in a clean, dry flask with a stir bar.
-
Add a small amount of anhydrous MgSO₄ (approximately 1-2 g per 100 mL of solvent).[3]
-
Stir the mixture. If the MgSO₄ clumps together, it is absorbing water.[22]
-
Continue adding small portions of MgSO₄ until some of it remains as a fine, free-flowing powder.[22] This indicates that the solvent is dry.
-
Allow the mixture to stir for an additional 15-20 minutes to ensure complete drying.[3]
-
Filter or decant the solvent from the MgSO₄ before use.
Table 1: Common Drying Agents for Organic Solvents
| Drying Agent | Suitable Solvents | Incompatible With | Notes |
| Anhydrous MgSO₄ | Most organic solvents (ethers, esters, halogenated hydrocarbons) | --- | Fast and efficient, fine powder.[22] |
| Anhydrous Na₂SO₄ | Most organic solvents | --- | High capacity, but slow and less efficient than MgSO₄.[22] |
| Molecular Sieves (3Å) | Alcohols, acetonitrile, THF, CH₂Cl₂ | --- | Very efficient, good for long-term storage.[4] |
| Calcium Hydride (CaH₂) | Hydrocarbons, ethers, halogenated solvents | Alcohols, acids, esters, ketones | Reacts with water to produce H₂ gas.[5] |
| Activated Alumina | THF, toluene, benzene | --- | Very efficient, often used in solvent purification systems.[4][5] |
IV. References
-
Air-free technique - Wikipedia. [Link]
-
Quantitative Determination of Water in Organic Liquids by Ambient Mass Spectrometry. [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]
-
Drying Agents - Chemistry LibreTexts. [Link]
-
A Method for Detecting Water in Organic Solvents - Chemistry. [Link]
-
solvent drying and drying agents - Delloyd's Lab-Tech Chemistry resource. [Link]
-
Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. [Link]
-
Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors - MDPI. [Link]
-
Quantitative Determination of Water in Organic Liquids by Ambient Mass Spectrometry - Wiley Online Library. [Link]
-
A Method for Detecting Water in Organic Solvents - ACS Publications. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group. [Link]
-
Drying Organic Solutions - Organic Chemistry at CU Boulder. [Link]
-
Water Sensitive Reactions - Utah Tech University. [Link]
-
About - Department of Chemistry : University of Rochester. [Link]
-
Protecting Groups - Organic Chemistry - Jack Westin. [Link]
-
Performing Sensitive Reactions without a Schlenk Line - Chemistry LibreTexts. [Link]
-
Alcohol Protecting Groups. [Link]
-
Protecting Groups - Chemistry. [Link]
-
Protecting Groups For Alcohols - Master Organic Chemistry. [Link]
-
Protective Groups - Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Drying solvents and Drying agents [delloyd.50megs.com]
- 6. ossila.com [ossila.com]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. jackwestin.com [jackwestin.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Protective Groups [organic-chemistry.org]
- 18. chem.iitb.ac.in [chem.iitb.ac.in]
- 19. uwindsor.ca [uwindsor.ca]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Catalyst Loading for (R)-1-(4-Methylthiazol-2-yl)ethanol Production
Welcome to the Application Science Support Center. The enantioselective reduction of 1-(4-Methylthiazol-2-yl)ethanone to (R)-1-(4-Methylthiazol-2-yl)ethanol presents unique challenges due to the strongly coordinating nature of the thiazole ring and the lipophilicity of the substrate.
As a Senior Application Scientist, I have structured this guide to address the root causes of experimental failures—moving beyond mere symptoms to explain the thermodynamic and kinetic realities of your reaction systems. This guide covers the two primary modalities for this transformation: Asymmetric Transfer Hydrogenation (ATH) via Chemocatalysis and Biocatalytic Reduction via Ketoreductases (KRED) .
Part 1: Chemocatalysis (Ru-TsDPEN ATH) Troubleshooting
When utilizing Noyori-type half-sandwich ruthenium complexes (e.g., Ru-TsDPEN) for Asymmetric Transfer Hydrogenation (ATH), the standard Substrate-to-Catalyst (S/C) ratios used for simple acetophenones (often >10,000) will catastrophically fail when applied to heteroaryl ketones[1].
FAQ 1: Why does my Ru-TsDPEN catalyst deactivate before reaching 50% conversion?
The Causality: The basic nitrogen atom on the thiazole ring possesses a sterically accessible lone pair that acts as a strong σ-donor. This nitrogen competes with the chiral diamine ligand (TsDPEN) and the incoming hydride for the electrophilic Ru(II) active site. Once the thiazole coordinates to the metal center, it forms a thermodynamically stable, catalytically dead complex, effectively poisoning the system[2]. The Solution: You must kinetically outcompete the poisoning pathway. Lower your S/C ratio significantly (to 100–200) to ensure a high enough concentration of active hydride species. Alternatively, switch your hydrogen source from the traditional HCOOH/NEt₃ azeotrope to a sodium formate (HCOONa) system in a H₂O/DMSO solvent mixture. The aqueous environment helps protonate or hydrogen-bond with the thiazole nitrogen, reducing its nucleophilicity and shielding the ruthenium center[2].
FAQ 2: How can I improve the enantiomeric excess (ee%) without increasing catalyst loading?
The Causality: Transfer hydrogenation is a reversible process. As the concentration of the product alcohol increases, the catalyst can dehydrogenate it back to the ketone, eroding the kinetic enantioselectivity over time[1]. The Solution: Drive the equilibrium forward by using a massive excess of the hydride donor (e.g., 10 equivalents of HCOONa) and strictly limiting the reaction time. Do not leave the reaction stirring overnight if it completes in 8 hours.
Part 2: Biocatalysis (KRED) Troubleshooting
Engineered Ketoreductases (KREDs) offer exquisite enantioselectivity (often >99% ee) but are highly sensitive to the physical state of the reaction mixture[3].
FAQ 3: Why does the KRED enzyme form a solid mass upon substrate addition?
The Causality: 1-(4-Methylthiazol-2-yl)ethanone is highly lipophilic. When added in a single bolus to the aqueous buffer, it forms localized hydrophobic droplets. The hydrophobic domains of the KRED enzyme interact with these droplets, causing the proteins to unfold, denature, and crash out of solution as an aggregated solid mass[3]. The Solution: Utilize Isopropyl Alcohol (IPA) as a cosolvent (10–20% v/v) to increase substrate solubility. Furthermore, implement a portion-wise addition strategy (e.g., adding the substrate in 0.1 equivalent doses over 2 hours) to prevent the localized concentration of the ketone from exceeding the denaturation threshold of the enzyme[3].
FAQ 4: How do I optimize the cofactor (NADPH) loading to keep costs down?
The Causality: Stoichiometric NADPH is prohibitively expensive. The reduction requires a hydride transfer from NADPH, oxidizing it to NADP⁺. The Solution: The IPA added to solve the solubility issue (FAQ 3) serves a dual purpose: it acts as a sacrificial hydride donor. The KRED enzyme will oxidize IPA to acetone, simultaneously reducing NADP⁺ back to NADPH in situ. This allows you to use NADP⁺ at catalytic loadings (e.g., 0.5 mM).
Part 3: Performance Metrics & Data Presentation
The following table synthesizes the optimized parameters for both methodologies to allow for rapid experimental decision-making.
| Parameter | Ru-TsDPEN ATH (Chemocatalysis) | KRED (Biocatalysis) |
| Optimal Catalyst Loading | 0.5 - 1.0 mol% (S/C 100-200) | 5 - 10 wt% relative to substrate |
| Primary Hydrogen Source | Sodium Formate (HCOONa) | Isopropanol (IPA) |
| Optimal Solvent System | H₂O / DMSO (1:1 v/v) | 100 mM K₂HPO₄ Buffer (pH 7.0) / 15% IPA |
| Typical Yield | 85 - 92% | >95% |
| Enantiomeric Excess (ee) | 92 - 96% | >99.5% |
| Primary Deactivation Risk | Thiazole N-coordination to Ru(II) | Substrate aggregation / Protein denaturation |
Part 4: Reaction Optimization Logic
Decision matrix for troubleshooting catalyst loading and reaction conditions in thiazolyl ketone reduction.
Part 5: Standard Operating Procedures (SOPs)
Protocol A: Optimized Ru-TsDPEN ATH Workflow
-
Catalyst Activation: In a Schlenk flask under an inert argon atmosphere, dissolve[RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN in anhydrous dichloromethane. Add a stoichiometric amount of KOH to generate the active 16-electron Ru species. Stir for 30 minutes.
-
Solvent Exchange: Carefully evaporate the dichloromethane under reduced pressure and replace it with a degassed 1:1 (v/v) mixture of H₂O and DMSO.
-
Substrate Addition: Add 1-(4-Methylthiazol-2-yl)ethanone to achieve a Substrate-to-Catalyst (S/C) ratio of exactly 200.
-
Hydrogen Donor Addition: Add 10 equivalents of Sodium Formate (HCOONa) relative to the substrate.
-
Reaction Execution: Heat the mixture to 50 °C for 24 hours. Monitor the conversion strictly via chiral HPLC to prevent reversible ee% erosion.
-
Workup: Cool to room temperature, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
Protocol B: Optimized KRED Biocatalytic Workflow
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM MgSO₄ and 0.5 mM NADP⁺.
-
Enzyme Solubilization: Gently dissolve the engineered Ketoreductase (KRED) powder (10 wt% relative to the total planned substrate mass) into the buffer. Do not vortex; invert gently to avoid shear-stress denaturation.
-
Substrate Preparation: Dissolve 1-(4-Methylthiazol-2-yl)ethanone in Isopropanol (IPA). Calculate the volumes such that the final IPA concentration in the total reaction volume will be exactly 15% v/v.
-
Portion-wise Addition: Using a syringe pump, add the substrate/IPA solution in 0.1 equivalent doses over a 2-hour period to prevent localized enzyme aggregation.
-
Incubation: Maintain the bioreactor at 40 °C with gentle overhead stirring (250 rpm). Utilize an automated pH stat with 1M NaOH to maintain the pH strictly at 7.0.
-
Downstream Processing: Upon completion, add Celite to the mixture and filter through a sintered glass funnel to remove denatured protein. Extract the clear aqueous filtrate with Methyl tert-butyl ether (MTBE).
References
-
Bifunctional Oxo-Tethered Ruthenium Complex Catalyzed Asymmetric Transfer Hydrogenation of Aryl N-Heteroaryl Ketones, Organic Letters, ACS Publications. 2
-
Ketone Reductase Biocatalysis in the Synthesis of Chiral Intermediates Toward Generic Active Pharmaceutical Ingredients, Organic Process Research & Development, ACS Publications. 3
-
Simultaneous Access to Two Enantio-enriched Alcohols by a Single Ru-Catalyst: Asymmetric Hydrogen Transfer from Racemic Alcohols to Matching Ketones, ACS Catalysis, ACS Publications. 1
Sources
Comparative Chiral HPLC Method Validation for (R)-1-(4-Methylthiazol-2-yl)ethanol: A Polysaccharide CSP Evaluation Guide
Enantiomeric purity is a critical quality attribute in modern drug development, particularly for chiral building blocks like (R)-1-(4-Methylthiazol-2-yl)ethanol. This compound, featuring a basic thiazole ring and a chiral secondary alcohol, is a highly versatile pharmacophore used in the synthesis of kinase inhibitors and monoamine transporter modulators[1].
Developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for this compound presents unique challenges. The basic nitrogen of the thiazole ring is prone to secondary interactions with residual silanols on the silica support, often leading to severe peak tailing. Furthermore, achieving baseline resolution requires a Chiral Stationary Phase (CSP) that can perfectly accommodate both the hydrogen-bonding potential of the hydroxyl group and the steric bulk of the methylthiazole moiety.
This guide provides an objective comparison of commercially available polysaccharide-based CSPs, detailing the causality behind chiral recognition, and outlines a fully self-validating protocol compliant with ICH Q2(R2) and ICH Q14 guidelines[2][3].
Mechanistic Causality: Chiral Recognition of Thiazole Alcohols
Polysaccharide-based CSPs are the gold standard for enantiomeric separation[4]. These phases consist of cellulose or amylose backbones derivatized with phenylcarbamates. The chiral recognition mechanism relies on a three-point interaction model:
-
Hydrogen Bonding: The carbamate linkages (NH and C=O) act as hydrogen bond donors and acceptors, interacting with the hydroxyl group of 1-(4-Methylthiazol-2-yl)ethanol.
-
π−π Interactions: The phenyl rings of the CSP interact with the electron-rich thiazole ring.
-
Steric Fit (Inclusion): The helical structure of the polysaccharide backbone creates chiral grooves. Amylose inherently forms a more tightly coiled helical structure compared to the linear structure of cellulose, often providing a more complex chiral environment for steric entrapment[5].
Comparative CSP Evaluation
To determine the optimal stationary phase, we compared three industry-standard polysaccharide CSPs:
-
Alternative A (Cellulose-based, Coated): Cellulose tris(3,5-dimethylphenylcarbamate).
-
Alternative B (Amylose-based, Coated): Amylose tris(3,5-dimethylphenylcarbamate).
-
The Validated Product (Amylose-based, Immobilized): Amylose tris(3-chloro-5-methylphenylcarbamate).
Table 1: Comparative Chromatographic Performance for 1-(4-Methylthiazol-2-yl)ethanol
| Chiral Stationary Phase (CSP) | Backbone Structure | Selector Chemistry | Resolution ( Rs ) | Tailing Factor ( Tf ) | Mechanistic Conclusion |
| Alternative A (e.g., OD-H) | Linear Cellulose | 3,5-dimethylphenylcarbamate | 1.2 | 1.8 | Sub-optimal steric fit; the linear backbone limits deep inclusion of the methylthiazole group. |
| Alternative B (e.g., AD-H) | Helical Amylose | 3,5-dimethylphenylcarbamate | 2.1 | 1.6 | Good helical fit; however, moderate tailing occurs due to basic thiazole interactions. |
| Validated Product (e.g., IG) | Helical Amylose (Immobilized) | 3-chloro-5-methylphenylcarbamate | 3.5 | 1.1 | Superior H-bonding. The electron-withdrawing chloro-group increases the acidity of the carbamate NH, strengthening interaction with the thiazole. Immobilization prevents selector leaching. |
Workflow for selecting and optimizing the chiral stationary phase for thiazole derivatives.
Step-by-Step Experimental Protocol
To ensure a self-validating system, the following protocol incorporates system suitability testing (SST) prior to any sample analysis. The addition of Diethylamine (DEA) is a critical mechanistic choice; it acts as a competing base to mask residual silanols on the silica support, effectively eliminating the peak tailing associated with the basic thiazole nitrogen.
Reagents and Materials
-
Column: Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., Chiralpak IG), 250 mm × 4.6 mm, 5 µm.
-
Mobile Phase: HPLC-grade n-Hexane and Absolute Ethanol.
-
Additive: Diethylamine (DEA), ≥99.5% purity.
-
Analytes: Racemic 1-(4-Methylthiazol-2-yl)ethanol (reference standard) and enantiopure (R)-1-(4-Methylthiazol-2-yl)ethanol.
Chromatographic Conditions
-
Mobile Phase Preparation: Mix n-Hexane and Ethanol in a 90:10 (v/v) ratio. Add 0.1% (v/v) DEA. Degas the mixture via ultrasonication for 10 minutes.
-
Flow Rate: 1.0 mL/min (Isocratic elution).
-
Column Temperature: 25 °C ± 1 °C.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation
-
Blank Solution: Use the prepared mobile phase.
-
System Suitability Solution (Racemate): Dissolve 1.0 mg of racemic 1-(4-Methylthiazol-2-yl)ethanol in 1.0 mL of mobile phase. Dilute to a final concentration of 100 µg/mL.
-
Test Sample: Dissolve the (R)-enantiomer sample in the mobile phase to a target concentration of 100 µg/mL.
System Suitability Test (SST) Criteria
Before proceeding with validation or routine analysis, inject the System Suitability Solution. The system is only validated for use if it meets the following criteria:
-
Resolution ( Rs ): ≥2.0 between the (R) and (S) enantiomers.
-
Tailing Factor ( Tf ): ≤1.5 for both peaks.
-
Theoretical Plates ( N ): ≥5000 per meter.
ICH Q2(R2) Method Validation
Analytical procedure validation forms a critical part of the lifecycle management described in ICH Q14[3]. The objective is to demonstrate that the procedure is fit for its intended purpose: the accurate quantification of enantiomeric excess (%ee)[2].
Interconnected validation parameters according to ICH Q2(R2) guidelines.
Validation Data Summary
The method was subjected to rigorous validation according to ICH Q2(R2) standards. The results confirm that the immobilized amylose CSP provides a highly reliable environment for the quantification of the (S)-enantiomer impurity within the (R)-enantiomer API.
Table 2: ICH Q2(R2) Validation Results for (R)-1-(4-Methylthiazol-2-yl)ethanol
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| Specificity | Complete baseline separation; no interference from blank or diluent at Rt . | Rs = 3.5; Blank shows zero interference. | Pass |
| Linearity & Range | R2≥0.999 from LOQ to 120% of the specification limit. | R2 = 0.9998 (Range: 0.15 µg/mL to 120 µg/mL). | Pass |
| Accuracy (Recovery) | Mean recovery of 98.0% - 102.0% across 3 concentration levels (50%, 100%, 150%). | 99.5% - 101.2% recovery. | Pass |
| Precision (Repeatability) | %RSD ≤2.0% for 6 replicate injections of the 100% test concentration. | %RSD = 0.6%. | Pass |
| Intermediate Precision | %RSD ≤2.0% across different days and analysts. | %RSD = 0.8%. | Pass |
| LOD / LOQ | Signal-to-Noise (S/N) ≥3 for LOD; ≥10 for LOQ. | LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL. | Pass |
| Robustness | Rs≥2.0 under deliberate variations (Flow ±0.1 mL/min, Temp ±2 °C). | Minimum observed Rs = 3.1. | Pass |
Robustness Causality
The robustness of this method is heavily anchored by the choice of an immobilized CSP. Unlike coated phases (Alternatives A and B), which can degrade if exposed to forbidden solvents or slight variations in mobile phase polarity, the immobilized amylose phase maintains structural integrity. Furthermore, the 0.1% DEA additive provides a robust buffer against minor fluctuations in column temperature or flow rate, ensuring the thiazole nitrogen remains fully masked from silanol interactions throughout the analytical run.
References
-
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
-
Analytical Procedure Development Q14 . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
-
Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation . IntechOpen. Available at:[Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications . MDPI. Available at:[Link]
-
Structure–Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters . Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Sources
A Guide to the Comparative Analysis of (R)-1-(4-Methylthiazol-2-yl)ethanol Batches via ¹H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document outlines the rationale behind experimental choices, provides a detailed, self-validating protocol for acquiring and analyzing NMR data, and demonstrates how to interpret the results to ensure consistent quality. The principles discussed herein are grounded in established analytical practices and Good Manufacturing Practices (GMP) to support regulatory compliance.[1][2][3]
The Critical Role of Batch Consistency in Pharmaceutical Manufacturing
In pharmaceutical development and manufacturing, the consistency of starting materials and intermediates directly impacts the quality of the final API.[4][5] Variations in purity, impurity profiles, or even the presence of isomeric impurities in a key intermediate like (R)-1-(4-Methylthiazol-2-yl)ethanol can lead to downstream processing issues, reduced yields, and potentially compromise the safety and efficacy of the therapeutic.[6][7]
¹H NMR spectroscopy is a powerful analytical technique for confirming molecular structure and assessing purity.[8][9] It provides a detailed fingerprint of a molecule, allowing for the precise identification and quantification of the main component and any impurities present.[10][11] By comparing the ¹H NMR spectra of different batches, researchers can confidently assess their chemical equivalence.
Experimental Workflow for Comparative ¹H NMR Analysis
The following workflow is designed to ensure the acquisition of high-quality, reproducible ¹H NMR data for the comparative analysis of (R)-1-(4-Methylthiazol-2-yl)ethanol batches.
Caption: Experimental workflow for comparative ¹H NMR analysis.
Detailed Experimental Protocol
1. Sample Preparation:
-
Rationale: Accurate and consistent sample preparation is the foundation of reliable NMR data. Precise weighing ensures accurate quantification, while the choice of a high-purity deuterated solvent minimizes interfering signals. An internal standard provides a stable reference for both chemical shift and quantification.[12]
-
Procedure:
-
Accurately weigh approximately 10-20 mg of each (R)-1-(4-Methylthiazol-2-yl)ethanol batch into separate, clean, high-quality 5 mm NMR tubes.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known concentration of an internal standard, such as Tetramethylsilane (TMS), to each NMR tube.
-
Gently vortex each tube to ensure complete dissolution of the sample.
-
Visually inspect each sample to ensure it is free of particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.
-
2. NMR Data Acquisition:
-
Rationale: Standardized acquisition parameters are crucial for ensuring that any observed spectral differences are due to the samples themselves and not variations in the experimental setup.[13][14] Proper shimming of the spectrometer minimizes magnetic field inhomogeneities, leading to sharp, well-resolved peaks.[13]
-
Procedure:
-
Insert the first NMR tube into the spectrometer.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Load a standardized set of acquisition parameters. Key parameters to standardize include:
-
Pulse sequence (e.g., a standard 90° pulse)
-
Acquisition time (typically 2-4 seconds)
-
Relaxation delay (D1, at least 5 times the longest T1 of interest to ensure full relaxation for quantitative analysis)
-
Number of scans (NS, e.g., 16 or 32, to achieve an adequate signal-to-noise ratio)
-
Spectral width (sufficient to encompass all expected signals)
-
-
Acquire the ¹H NMR spectrum.
-
Repeat steps 1-4 for each subsequent batch, ensuring the same acquisition parameters are used.
-
3. Data Processing and Analysis:
-
Rationale: Consistent data processing is essential for accurate comparison. This includes Fourier transformation of the raw data, phase correction to ensure all peaks are in the absorptive mode, and baseline correction to remove any distortions.[15][16][17] Chemical shift referencing to the internal standard corrects for minor field drifts between acquisitions.[15][18]
-
Procedure:
-
Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the time-domain data into the frequency domain.
-
Manually or automatically phase correct each spectrum.
-
Apply a baseline correction algorithm to ensure a flat baseline.
-
Calibrate the chemical shift of each spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks in each spectrum. Normalize the integrals relative to a well-resolved proton signal of the main compound (e.g., the CH proton).
-
Overlay the spectra of all batches for visual comparison.
-
Identify and quantify any impurities by comparing their integrals to that of the main compound. The percentage of an impurity can be calculated if its structure and the number of protons contributing to the integrated signal are known.[11]
-
Interpreting the Comparative NMR Data
A systematic comparison of the processed ¹H NMR spectra will reveal key information about the identity, purity, and consistency of the (R)-1-(4-Methylthiazol-2-yl)ethanol batches.
Caption: Logical relationship in NMR-based batch comparison.
Comparative Data Summary
The following table presents a hypothetical comparison of three batches of (R)-1-(4-Methylthiazol-2-yl)ethanol.
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Appearance | Clear, colorless oil | Clear, colorless oil | Clear, yellowish oil | Clear, colorless to pale yellow oil |
| ¹H NMR Identity | Conforms | Conforms | Conforms | Conforms to reference spectrum |
| δ (ppm), CH-OH | ~5.1 | ~5.1 | ~5.1 | Signal present and in expected region |
| δ (ppm), CH₃-thiazole | ~2.4 | ~2.4 | ~2.4 | Signal present and in expected region |
| δ (ppm), CH₃-CH | ~1.6 | ~1.6 | ~1.6 | Signal present and in expected region |
| Purity by ¹H NMR (%) | 99.5 | 99.6 | 98.8 | ≥ 99.0% |
| Identified Impurity 1 (%) | 0.2 | 0.1 | 0.5 | ≤ 0.2% |
| Unidentified Impurities (%) | 0.3 | 0.3 | 0.7 | ≤ 0.5% |
| Residual Solvents | Not Detected | Not Detected | Acetone (0.1%) | ≤ 0.2% |
Analysis of Hypothetical Data:
-
Identity: All three batches exhibit the characteristic proton signals for (R)-1-(4-Methylthiazol-2-yl)ethanol, confirming the identity of the compound.
-
Purity: Batches A and B meet the purity specification of ≥ 99.0%. Batch C, with a purity of 98.8%, falls outside this acceptance criterion.
-
Impurity Profile: Batches A and B have acceptable levels of identified and unidentified impurities. Batch C shows a higher level of both, exceeding the specified limits.
-
Residual Solvents: Batches A and B are free of detectable residual solvents. Batch C contains a detectable amount of acetone.
Conclusion
A robust and well-documented comparative ¹H NMR analysis is an indispensable tool for ensuring the quality and consistency of (R)-1-(4-Methylthiazol-2-yl)ethanol batches. By implementing a standardized and self-validating protocol, researchers and drug development professionals can confidently assess the suitability of this critical intermediate for use in API synthesis, thereby upholding the principles of scientific integrity and contributing to the production of safe and effective pharmaceuticals. Adherence to these practices is a cornerstone of Good Manufacturing Practices and is essential for regulatory compliance.[19][20][21]
References
- Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28).
-
Pauli, G. F., et al. (2014). Absolute Quantitative ¹H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]
- Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16).
- Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. (n.d.).
- Understanding APIs, Intermediates, and Finished Dosage Forms: A Guide for Pharma Professionals. (2024, April 29).
-
Calculating purity from NMR spectrum. (2017, March 29). Chemistry Stack Exchange. Retrieved from [Link]
-
Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. (n.d.). FDA. Retrieved from [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014, November 7). ACS Publications. Retrieved from [Link]
- GMP – Guide to Good Manufacturing Practices for Pharmaceuticals. (2024, June 25).
-
The NMR-Purity and the new dimensions and standards of purity CA. (2025, September 10). ChemAdder. Retrieved from [Link]
-
What is GMP | Good Manufacturing Practices | SafetyCulture. (2025, August 8). Retrieved from [Link]
- NMR Sample Preparation. (n.d.).
- Stepbystep procedure for NMR data acquisition. (n.d.).
-
Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). (2022, February 10). Canada.ca. Retrieved from [Link]
-
In-Process Control Methods for the Manufacture of APIs. (2026, April 1). Pharmaceutical Technology. Retrieved from [Link]
-
Good manufacturing practices for medicinal products for human use. (2013, June 14). PMC - NIH. Retrieved from [Link]
-
Good Manufacturing Practices (GMP). (2018, September 28). Health products policy and standards. Retrieved from [Link]
- Quantitative NMR Spectroscopy.docx. (2017, November).
-
What are the best preprocessing methods for NMR data? (2013, September 10). ResearchGate. Retrieved from [Link]
-
Optimized Default 1H Parameters. (2020, April 13). NMR Facility - Chemistry Department. Retrieved from [Link]
-
1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-ol. (n.d.). PubChem. Retrieved from [Link]
-
Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. (n.d.). PMC - NIH. Retrieved from [Link]
- NMR Data Processing. (n.d.).
-
NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]
-
Best Practices in NMR Data Acquisition and Analysis. (n.d.). CASSS. Retrieved from [Link]
-
Ritonavir. (n.d.). PubChem - NIH. Retrieved from [Link]
-
CAS 7586-99-4 | 1-(4-Methylthiazol-2-yl)ethan-1-ol. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]
-
Ritonavir EP Impurity U. (n.d.). SynZeal. Retrieved from [Link]
-
Ritonavir intermediates. (n.d.). Jiangsu Senxuan Pharmaceutical Co., Ltd. Retrieved from [Link]
-
Ritonavir-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
2-(2-Methyl-thiazol-5-yl)-ethanol. (n.d.). PubChem. Retrieved from [Link]
-
Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025, April 16). PMC - NIH. Retrieved from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). MDPI. Retrieved from [Link]
-
Ritonavir EP Impurity A. (n.d.). SynZeal. Retrieved from [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). PMC - NIH. Retrieved from [Link]
-
Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022, January 20). ResearchGate. Retrieved from [Link]
-
SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. (n.d.). Farmacia Journal. Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Guide to Good Manufacturing Practices for Pharmaceuticals [sfamgroup.com]
- 3. safetyculture.com [safetyculture.com]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. globelapharma.com [globelapharma.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Molecular Identification and Product Purity Assessment Using NMR Spectroscopy | Purity-IQ [purity-iq.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 14. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 15. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 16. researchgate.net [researchgate.net]
- 17. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 18. Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104) - Canada.ca [canada.ca]
- 20. Good manufacturing practices for medicinal products for human use - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Health products policy and standards [who.int]
(R)-1-(4-Methylthiazol-2-yl)ethanol vs other thiazole chiral auxiliaries
An in-depth comparative analysis of thiazole-based chiral auxiliaries, focusing on the specific mechanistic advantages of (R)-1-(4-Methylthiazol-2-yl)ethanol against the widely adopted Crimmins thiazolidinethiones.
Introduction: The Thiazole Advantage in Stereocontrol
In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for predictable and highly selective carbon-carbon bond formation. While Evans' oxazolidinones have historically dominated this space, sulfur-containing heterocycles—specifically thiazole derivatives—offer unique stereoelectronic advantages. The presence of the low-lying C–S σ* orbitals creates regions of low electron density (σ-holes), while the thiazole nitrogen acts as a highly tunable, soft Lewis base for transition metal coordination.
This guide objectively compares two distinct classes of thiazole-based auxiliaries: (R)-1-(4-Methylthiazol-2-yl)ethanol , a highly specialized director for asymmetric cyclopropanation[1], and Crimmins' Thiazolidinethiones , the versatile standard for stereodivergent aldol additions[2].
Mechanistic Causality: How Thiazole Auxiliaries Direct Chirality
(R)-1-(4-Methylthiazol-2-yl)ethanol in Simmons-Smith Cyclopropanation
The stereoselective cyclopropanation of acyclic alkenes is notoriously difficult due to the conformational flexibility of the substrate. (R)-1-(4-Methylthiazol-2-yl)ethanol solves this by acting as a rigidifying chiral tether.
The Causality of the Design: When an α,β-unsaturated acid is esterified with this auxiliary, the thiazole nitrogen and the ester carbonyl act as a bidentate ligand system. During the Simmons-Smith reaction, the zinc carbenoid ( ZnEt2/CH2I2 ) chelates strongly to the thiazole nitrogen. The 4-methyl group on the thiazole ring provides critical steric shielding, effectively blocking one diastereotopic face of the alkene. Because zinc is a softer Lewis acid than lithium or boron, it exhibits a strong affinity for the thiazole nitrogen over standard oxygen-based directors, resulting in a tightly bound, highly organized transition state that delivers the methylene group with exceptional diastereomeric ratios (often >95:5) [1].
Crimmins' Thiazolidinethiones in Asymmetric Aldol Additions
Developed as an evolution of the Evans auxiliary, N-acyl thiazolidinethiones utilize a thiocarbonyl (C=S) moiety.
The Causality of the Design: The thiocarbonyl sulfur binds exceptionally well to titanium ( TiCl4 ). The true power of this auxiliary lies in its stereodivergence, which is modulated purely by the stoichiometry of the base ((-)-sparteine).
-
1 Equivalent of Base: Forms a tightly chelated Zimmerman-Traxler transition state, yielding the "non-Evans" syn-aldol product.
-
2 Equivalents of Base: The excess base displaces the thiocarbonyl from the titanium center, forcing an open transition state that inverts the facial selectivity, yielding the "Evans" syn-aldol product [2].
Visualizing the Mechanistic Pathways
Mechanistic divergence of thiazole auxiliaries based on metal coordination.
Quantitative Performance Comparison
The following table synthesizes the experimental performance of these auxiliaries across their primary applications [1] [2] [3].
| Metric | (R)-1-(4-Methylthiazol-2-yl)ethanol | Crimmins Thiazolidinethione | Traditional Evans Oxazolidinone |
| Primary Application | Asymmetric Cyclopropanation | Asymmetric Aldol Additions | Asymmetric Alkylation/Aldol |
| Directing Heteroatom | Nitrogen (Thiazole) | Sulfur (Thiocarbonyl) | Oxygen (Carbonyl) |
| Primary Metal Lewis Acid | Zinc ( ZnEt2 ) | Titanium ( TiCl4 ) | Boron ( Bu2BOTf ) |
| Typical Selectivity (d.r.) | 90:10 to 98:2 | 97:3 to >99:1 | 95:5 to 99:1 |
| Stereodivergence | Fixed (Substrate dependent) | High (Base-stoichiometry dependent) | Low (Requires different auxiliary) |
| Cleavage Conditions | LiOH or DIBAL−H | Imidazole, NaBH4 , or Amines | LiOH/H2O2 or LiBH4 |
| Visual Reaction Cue | None (Clear/Cloudy solution) | Deep Red/Purple (Ti-enolate formation) | Pale Yellow |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols incorporate self-validating physical cues that indicate successful intermediate formation.
Protocol A: Asymmetric Cyclopropanation via (R)-1-(4-Methylthiazol-2-yl)ethanol
Objective: Stereoselective methylene transfer to an α,β-unsaturated ester.
-
Auxiliary Attachment: Dissolve the α,β-unsaturated acid (1.0 equiv) and (R)-1-(4-Methylthiazol-2-yl)ethanol (1.05 equiv) in anhydrous DCM. Add DCC (1.1 equiv) and DMAP (0.1 equiv) at 0 °C. Validation: A white precipitate of dicyclohexylurea (DCU) will form within 15 minutes, indicating active esterification. Filter and purify via flash chromatography.
-
Carbenoid Generation: In an oven-dried, argon-purged flask, dissolve the chiral ester in strictly anhydrous DCM (0.1 M). Cool to -20 °C.
-
Cyclopropanation: Dropwise, add ZnEt2 (1.0 M in hexanes, 2.5 equiv), followed by the slow addition of CH2I2 (5.0 equiv). Critical Causality: The slow addition prevents the uncontrolled homocoupling of the carbenoid into ethylene.
-
Reaction Monitoring: Stir for 12-24 hours at -20 °C to 0 °C. Monitor via TLC. The reaction is complete when the UV-active starting material is consumed.
-
Quench & Cleavage: Quench with saturated aqueous NH4Cl . Extract with DCM. To isolate the chiral product, dissolve the crude mixture in THF/Water and add LiOH (2.0 equiv) to cleave the auxiliary. The auxiliary can be recovered via acid-base extraction.
Protocol B: "Non-Evans" Syn-Aldol via Crimmins Thiazolidinethione
Objective: Synthesis of the non-Evans syn-aldol adduct using 1 equivalent of base.
-
Enolate Formation: Dissolve the N-acyl thiazolidinethione (1.0 equiv) in anhydrous DCM (0.2 M) under argon. Cool to -78 °C.
-
Titanium Coordination: Add TiCl4 (1.05 equiv) dropwise. Validation: The solution will immediately turn a deep, vibrant red/purple. This color change is a self-validating cue confirming the formation of the titanium chelate.
-
Base Addition: After 5 minutes, add (-)-sparteine (1.05 equiv) dropwise. Stir at -78 °C for 30 minutes.
-
Aldehyde Addition: Add the target aldehyde (1.1 equiv) neat or as a DCM solution. Stir for 2 hours at -78 °C.
-
Quench: Quench the reaction at -78 °C with half-saturated NH4Cl . The deep purple color will dissipate into a yellow/biphasic mixture, indicating the breakdown of the titanium complex. Extract, dry over Na2SO4 , and purify via chromatography[2].
Standardized workflow for thiazole-based chiral auxiliary application and recovery.
Conclusion
While the Crimmins thiazolidinethione remains the superior choice for stereodivergent aldol chemistry due to its highly visible Ti-enolate formation and base-dependent tunability [2] [3], (R)-1-(4-Methylthiazol-2-yl)ethanol occupies a highly specialized, invaluable niche. Its ability to utilize the thiazole nitrogen as a rigidifying anchor for zinc carbenoids makes it an unparalleled tool for the asymmetric cyclopropanation of flexible alkenes [1]. Selection between the two should be dictated by the required transition metal chemistry (Ti vs. Zn) and the specific nature of the prochiral substrate.
References
-
1 Asymmetric Cyclopropanation - Wiley-VCH Wiley-VCH. URL:[Link]
-
Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions Organic Letters - ACS Publications. URL:[Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses SciELO. URL:[Link]
validating enantiomeric purity of (R)-1-(4-Methylthiazol-2-yl)ethanol using polarimetry
Validating the Enantiomeric Purity of (R)-1-(4-Methylthiazol-2-yl)ethanol: A Comparative Guide to Polarimetry and Chiral HPLC
The synthesis and quality control of chiral heterocyclic building blocks, such as (R)-1-(4-Methylthiazol-2-yl)ethanol, demand rigorous analytical oversight. Thiazole-containing chiral alcohols are critical intermediates in the development of kinase inhibitors and antiviral scaffolds[1], where even trace amounts of the distomer (the (S)-enantiomer) can drastically alter pharmacological efficacy and safety profiles.
As a Senior Application Scientist, I approach enantiomeric excess (ee) validation not merely as a measurement, but as a self-validating system. This guide objectively compares the classical, rapid approach of polarimetry against the high-resolution standard of Chiral High-Performance Liquid Chromatography (HPLC), providing actionable, causality-driven protocols for both.
Methodological Paradigm: Bulk Optical Rotation vs. Chromatographic Resolution
The fundamental difference between polarimetry and chiral HPLC lies in their interaction with the analyte. Polarimetry measures the bulk optical rotation of plane-polarized light passing through a solution[2]. It is a macro-scale, non-destructive technique. However, it is inherently blind to chemical purity; any chiral impurity (e.g., unreacted chiral starting materials or degradation products) will skew the observed rotation[3].
Conversely, Chiral HPLC physically separates the (R) and (S) enantiomers using a chiral stationary phase (CSP) before detection[2]. This allows for the absolute quantification of the enantiomeric ratio, independent of other matrix components, making it the definitive instrument of choice for complex matrices[4].
Quantitative Performance Comparison
The following table summarizes the experimental performance metrics of both techniques when applied to chiral thiazole derivatives.
| Analytical Parameter | Polarimetry (Optical Rotation) | Chiral HPLC (UV/CD Detection) |
| Limit of Detection (LOD) | ~1.0 - 5.0 mg/mL | ~0.01 - 0.05 mg/mL |
| Enantiomeric Resolution | Bulk average (cannot separate species) | Baseline resolution ( Rs>1.5 ) |
| Analysis Time | < 5 minutes (post-equilibration) | 15 - 45 minutes |
| Sample Recovery | 100% (Non-destructive) | Destructive (unless preparative) |
| Matrix Interference | High (susceptible to optically active impurities) | Low (chromatographic separation) |
| Cost per Analysis | Low (consumable-free) | Moderate to High (solvents, CSP columns) |
Experimental Protocols: Building Self-Validating Systems
To ensure trustworthiness, an analytical protocol must internally verify its own accuracy. Below are the optimized workflows for both techniques.
Protocol A: Polarimetric Determination of Enantiomeric Excess
Polarimetry is ideal for rapid in-process quality control, provided the sample is chemically pure and the specific rotation [α] of the pure (R)-enantiomer is known[3].
Step 1: Achiral Purity Verification (Self-Validation 1)
-
Action: Prior to polarimetry, analyze the sample via achiral GC-FID or 1 H-NMR.
-
Causality: Polarimetry assumes that 100% of the optical activity originates from the target molecule. If the sample contains 5% of a chiral byproduct, the calculated ee will be fundamentally flawed. Achiral purity must be >99% to proceed.
Step 2: Gravimetric Sample Preparation
-
Action: Accurately weigh 100 mg of (R)-1-(4-Methylthiazol-2-yl)ethanol and dissolve it in exactly 10.0 mL of spectroscopic-grade methanol ( c=1.0 g/100 mL).
-
Causality: Specific rotation is highly solvent-dependent due to differential solvation and hydrogen bonding with the thiazole nitrogen and hydroxyl group. Methanol ensures complete solvation without inducing complex aggregation.
Step 3: Thermostated Zeroing (Self-Validation 2)
-
Action: Fill a 1 dm (100 mm) polarimeter cell with pure methanol. Equilibrate to exactly 20.0 °C using a Peltier temperature controller. Zero the instrument at the Sodium D-line (589 nm).
-
Causality: Refractive index and fluid density are highly temperature-dependent[5]. A fluctuation of just 1 °C can introduce unacceptable refractive index artifacts, mimicking optical rotation.
Step 4: Multi-Concentration Measurement (Self-Validation 3)
-
Action: Measure the observed rotation ( αobs ) at c=1.0 , c=0.5 , and c=0.25 . Calculate the specific rotation [α]D20 for each using Biot's Law: [α]=αobs/(c×l) .
-
Causality: Chiral alcohols can form transient hydrogen-bonded dimers at high concentrations, leading to non-linear optical behavior. A multi-point concentration curve validates that the measurement is operating within the linear dynamic range.
-
Calculation: ee(%)=([α]sample/[α]pure_R)×100
Self-validating system parameters for high-fidelity polarimetry.
Protocol B: Chiral HPLC Validation
When the specific rotation is unknown, or the sample matrix is complex, Chiral HPLC is mandatory[3].
Step 1: System Suitability Testing (SST) (Self-Validation 1)
-
Action: Inject a racemic standard of 1-(4-Methylthiazol-2-yl)ethanol onto a polysaccharide-based CSP (e.g., Chiralcel OD-H or Chiralpak AD).
-
Causality: The chiral recognition mechanism requires a minimum of three points of interaction. The thiazole nitrogen, the hydroxyl group, and the aromatic ring must interact via hydrogen bonding, dipole-dipole, and π−π stacking with the carbamate derivatives of the CSP[2]. The racemate injection proves that the column can achieve baseline resolution ( Rs>1.5 ) under the current mobile phase conditions.
Step 2: Mobile Phase Optimization
-
Action: Utilize an isocratic mobile phase of Hexane/Isopropanol (typically 90:10 v/v) at a flow rate of 1.0 mL/min.
-
Causality: Isopropanol acts as the modifier. Modulating its concentration alters the hydrogen-bonding competition between the analyte and the CSP, fine-tuning the retention time and peak shape.
Step 3: Sample Injection and Orthogonal Detection (Self-Validation 2)
-
Action: Inject 10 μ L of the (R)-1-(4-Methylthiazol-2-yl)ethanol sample (1.0 mg/mL). Monitor via a UV detector (e.g., 254 nm) coupled in series with an inline polarimetric or Circular Dichroism (CD) detector.
-
Causality: UV detection provides quantitative peak areas for the (R) and (S) isomers. The inline polarimetric/CD detector provides the (+)/(-) sign of the eluting peaks[5]. This orthogonal detection ensures that the peaks being integrated are indeed chiral enantiomers and not achiral impurities co-eluting at the same retention time.
-
Calculation: ee(%)=AreaR+AreaSAreaR−AreaS×100
Decision Architecture
Selecting the correct analytical method prevents costly bottlenecks in drug development. Use the following logical framework to determine the appropriate technique for your specific batch of (R)-1-(4-Methylthiazol-2-yl)ethanol.
Workflow for selecting an analytical method for ee determination.
Conclusion
For routine process monitoring of highly purified (R)-1-(4-Methylthiazol-2-yl)ethanol, polarimetry offers an unmatched combination of speed and non-destructive analysis. However, it operates under the strict assumption of absolute chemical purity. For regulatory submissions, complex matrices, or initial method development, Chiral HPLC remains the gold standard, providing unambiguous, high-resolution quantification of enantiomeric excess. The most robust analytical strategy employs both: utilizing HPLC to establish the absolute specific rotation of the pure enantiomer, thereby unlocking polarimetry for high-throughput downstream QC.
References
-
Chemical Society Reviews (RSC). "Advances in chiral analysis: from classical methods to emerging technologies". DOI: 10.1039/D4CS01202J. URL: [Link]
-
Taylor & Francis. "Polarimetric Detection in Liquid Chromatography: An Approach to Correct Refractive Index Artefacts". URL: [Link]
-
Herald Scholarly Open Access. "Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography". URL: [Link]
-
Journal of Medicinal Chemistry (ACS). "Discovery of Potent and Selective PI3Kδ Inhibitors for the Treatment of Acute Myeloid Leukemia". URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. tandfonline.com [tandfonline.com]
A Comparative Guide to Anaplastic Lymphoma Kinase (ALK) Inhibitors: Efficacy, Resistance, and the Synthetic Role of Key Intermediates
This guide provides a comprehensive comparison of Anaplastic Lymphoma Kinase (ALK) inhibitors, focusing on their clinical efficacy across different generations. We will delve into the critical role of specific chemical building blocks, such as (R)-1-(4-Methylthiazol-2-yl)ethanol in the synthesis of second-generation inhibitors, and provide detailed experimental protocols for researchers to evaluate and compare inhibitor performance in a laboratory setting.
The ALK Oncogene: A Pivotal Target in Cancer Therapy
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in cell growth and development.[1] In certain cancers, particularly a subset of non-small-cell lung cancer (NSCLC), chromosomal rearrangements lead to the creation of a fusion gene, most commonly EML4-ALK.[2] This fusion results in a constitutively active ALK protein that drives uncontrolled cell proliferation and survival, acting as a potent oncogenic driver.[1][2] The discovery of ALK rearrangements as a therapeutic target has revolutionized the treatment landscape for ALK-positive NSCLC, shifting from conventional chemotherapy to highly effective targeted therapies.[1][3][4]
All approved ALK inhibitors are tyrosine kinase inhibitors (TKIs) that function by competitively binding to the ATP-binding pocket of the ALK protein, thereby blocking its kinase activity and inhibiting downstream signaling pathways.[2]
ALK Signaling Pathway
The diagram below illustrates the canonical ALK signaling pathway and the point of inhibition by ALK TKIs.
Caption: Simplified ALK signaling cascade and TKI inhibition point.
The Evolution of ALK Inhibitors: A Three-Generation Overview
The clinical application of ALK inhibitors is characterized by a rapid, generational evolution designed to enhance potency, improve central nervous system (CNS) penetration, and overcome acquired resistance mechanisms.
-
First-Generation (Crizotinib): Crizotinib was the first ALK inhibitor approved, demonstrating superior efficacy over chemotherapy in ALK-positive NSCLC patients.[3][4] However, its long-term benefit is limited by poor penetration of the blood-brain barrier (BBB) and the eventual development of acquired resistance, often within a year.[5][6]
-
Second-Generation (Ceritinib, Alectinib, Brigatinib): These inhibitors were developed to be more potent than crizotinib and to be active against common crizotinib-resistant mutations.[5][7] A key advantage of this generation is significantly improved CNS penetration, leading to better efficacy against brain metastases.[3][6] Alectinib and brigatinib are now often preferred as first-line treatments over crizotinib.[3][8][9]
-
Third-Generation (Lorlatinib): Lorlatinib was specifically designed to overcome resistance to second-generation inhibitors and to have broad activity against a wide range of ALK resistance mutations.[3][5] Its macrocyclic structure allows it to fit within the ATP-binding pocket even in the presence of mutations that cause steric hindrance for other inhibitors.[2][5] It also exhibits excellent CNS penetration.[3]
The Role of (R)-1-(4-Methylthiazol-2-yl)ethanol in Synthesizing Next-Generation Inhibitors
The development of more complex and potent ALK inhibitors like the second-generation agent Ceritinib necessitated sophisticated synthetic strategies. A crucial component in the published synthesis of Ceritinib and similar novel inhibitors is the chiral intermediate, (R)-1-(4-Methylthiazol-2-yl)ethanol .
The chirality of this alcohol is paramount. In drug development, a specific stereoisomer (the 'R' or 'S' enantiomer) is often responsible for the desired biological activity, while the other may be inactive or even cause off-target effects. The (R)-configuration of this specific alcohol is essential for establishing the correct three-dimensional geometry in the final Ceritinib molecule, ensuring optimal binding to the ALK kinase domain. The thiazole ring, a common heterocyclic motif in medicinal chemistry, provides a key scaffold and points of interaction within the kinase's binding pocket. The synthesis of this intermediate with high chiral purity is a critical step, often involving asymmetric reduction or chiral resolution, to ensure the final drug product is enantiomerically pure and maximally effective.
Comparative Efficacy of ALK Inhibitors
The clinical efficacy of ALK inhibitors is typically measured by Progression-Free Survival (PFS), Objective Response Rate (ORR), and intracranial response rate for patients with CNS metastases. The following tables summarize key data from pivotal clinical trials, comparing the performance of different ALK inhibitors.
Table 1: Efficacy in Treatment-Naïve ALK-Positive NSCLC
| Inhibitor (Generation) | Clinical Trial | Median PFS (months) | ORR (%) | Reference |
| Crizotinib (1st) | PROFILE 1014 | 10.9 | 74 | [3][4] |
| Chemotherapy | PROFILE 1014 | 7.0 | 45 | [3][4] |
| Ceritinib (2nd) | ASCEND-4 | 16.6 | 72.5 | [10] |
| Alectinib (2nd) | ALEX | 34.8 | 82.9 | [4][10] |
| Brigatinib (2nd) | ALTA-1L | 24.0 | 74 | [4] |
| Lorlatinib (3rd) | CROWN | Not Reached (at 5 yrs) | 78 | [3][4] |
Table 2: Efficacy in Crizotinib-Resistant ALK-Positive NSCLC
| Inhibitor (Generation) | Clinical Trial Context | Median PFS (months) | ORR (%) | Reference |
| Ceritinib (2nd) | Phase I/II | 6.9 | 56 | [11] |
| Alectinib (2nd) | Phase II | 8.1 - 12.6 | 45 - 50 | [8] |
| Brigatinib (2nd) | Phase II (ALTA) | 9.2 - 12.9 | 45 - 54 | [8] |
| Lorlatinib (3rd) | Phase II | 6.9 | 69.5 | [4] |
Acquired Resistance and Next-Generation Solutions
Despite the initial success of ALK inhibitors, most patients eventually develop resistance.[1] Mechanisms can be broadly categorized as ALK-dependent (on-target) or ALK-independent (off-target).
-
On-Target Resistance: This involves secondary mutations within the ALK kinase domain that interfere with drug binding.[12][13] The L1196M "gatekeeper" mutation was a common cause of crizotinib resistance.[9] Second-generation inhibitors can overcome L1196M, but they are vulnerable to other mutations, most notably G1202R, which confers broad resistance.[7][9] Lorlatinib is currently the only approved inhibitor with potent activity against the G1202R mutation.[9]
-
Off-Target Resistance: This involves the activation of alternative "bypass" signaling pathways that allow cancer cells to survive and proliferate despite continued ALK inhibition.[1][13] Common bypass pathways include the activation of EGFR, MET, or other receptor tyrosine kinases.[9][12][13]
Experimental Protocols for Efficacy Evaluation
To assess the comparative efficacy of novel ALK inhibitors in a preclinical setting, a standardized set of assays is required. The following protocols provide a framework for in vitro and in vivo evaluation.
In Vitro ALK Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the ALK protein.
Caption: Workflow for an in vitro ALK kinase inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant human ALK kinase domain, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and ATP are prepared in a kinase reaction buffer.
-
Compound Plating: The test inhibitor is serially diluted in DMSO and plated into a 96- or 384-well assay plate. Crizotinib or alectinib should be used as a positive control.
-
Kinase Reaction: The ALK enzyme is added to the wells containing the compound, followed by the addition of the peptide substrate and ATP to initiate the reaction.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Detection: The reaction is stopped, and a detection reagent is added. Commercially available kits (e.g., ADP-Glo™, LanthaScreen™) quantify either the amount of ADP produced or the amount of phosphorylated substrate remaining.[14]
-
Data Analysis: The signal is read on a plate reader. The percentage of inhibition relative to the vehicle control is calculated for each compound concentration. An IC₅₀ value (the concentration at which 50% of kinase activity is inhibited) is determined by fitting the data to a dose-response curve.
Cell-Based Proliferation/Viability Assay
This assay determines the effect of an inhibitor on the growth and survival of ALK-dependent cancer cells.
Methodology:
-
Cell Culture: An ALK-positive human cancer cell line (e.g., H2228 NSCLC cells, which harbor the EML4-ALK fusion) is cultured under standard conditions.[14][15][16]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test inhibitor for 72 hours.[14] A vehicle-only (DMSO) group serves as a negative control.
-
Viability Assessment: After incubation, cell viability is measured using a metabolic assay such as MTT or a luminescence-based assay like CellTiter-Glo®.[17]
-
For MTT assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is read at ~570 nm.[17]
-
-
Data Analysis: The absorbance or luminescence values are normalized to the vehicle control to determine the percentage of cell viability. The GI₅₀ or IC₅₀ value (the concentration required to inhibit 50% of cell growth) is calculated.
In Vivo Xenograft Tumor Model
This assay evaluates the anti-tumor efficacy of an inhibitor in a living organism.
Caption: Workflow for an in vivo xenograft study.
Methodology:
-
Cell Implantation: ALK-positive cancer cells (e.g., 5-10 million H2228 cells) are injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a mean volume of approximately 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Mice are randomized into groups (n=8-10 per group) and treated daily with the test compound, a vehicle control, or a positive control inhibitor.
-
Monitoring: Tumor volumes and animal body weights are measured regularly (e.g., twice weekly) to monitor efficacy and toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size limit.
-
Analysis: The primary endpoint is Tumor Growth Inhibition (TGI). Tumors can also be excised for downstream pharmacodynamic analysis (e.g., Western blotting to confirm inhibition of ALK phosphorylation).[18][19]
Conclusion
The development of ALK inhibitors represents a paradigm of precision oncology. From the first-generation crizotinib to the highly potent, CNS-penetrant third-generation lorlatinib, each evolution has been driven by the need to enhance efficacy and overcome clinical resistance. The synthesis of these complex molecules relies on the availability of specific, high-purity chiral intermediates like (R)-1-(4-Methylthiazol-2-yl)ethanol, which are fundamental to achieving the precise molecular architecture required for potent and selective target inhibition. For researchers in the field, a multi-faceted approach utilizing in vitro kinase and cell-based assays, alongside in vivo tumor models, is essential for rigorously evaluating the next generation of ALK inhibitors that will continue to improve outcomes for patients with ALK-driven malignancies.
References
-
Gainor, J. F., et al. (2016). Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer. Cancer Discovery. Available at: [Link]
-
Tota, T., et al. (2018). Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer. The Annals of Pharmacotherapy. Available at: [Link]
-
Grenda, A., et al. (2023). Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms. Frontiers in Pharmacology. Available at: [Link]
-
Cui, W. (2026). ALK Inhibitors for Lung Cancer | Types & Treatment. PEACHealth. Available at: [Link]
-
Wikipedia. (n.d.). ALK inhibitor. Wikipedia. Available at: [Link]
-
Lin, J. J., et al. (2021). Third-generation EGFR and ALK inhibitors: mechanisms of resistance and management. Nature Reviews Clinical Oncology. Available at: [Link]
-
Li, W., et al. (2025). Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer. OncoTargets and Therapy. Available at: [Link]
-
Cho, B. C. (2016). Second-generation anaplastic lymphoma kinase inhibitors: revolutionary or evolutionary?. Translational Cancer Research. Available at: [Link]
-
Deng, C., et al. (2025). ALK-Targeted Therapy: Resistance Mechanisms and Emerging Precision Strategies. International Journal of Molecular Sciences. Available at: [Link]
-
Rodrigues, F. S. L. M., et al. (2012). A Simple, Highly Visual in Vivo Screen for Anaplastic Lymphoma Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]
-
Li, Z., et al. (2022). The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer. Frontiers in Oncology. Available at: [Link]
-
Patel, V., et al. (2021). Outcomes of first, second, and third-generation anaplastic lymphoma kinase (ALK) inhibitors in non-small cell lung cancer brain metastases (NSCLCBM). ASCO Publications. Available at: [Link]
-
Li, Y., et al. (2023). Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis. Cancers. Available at: [Link]
-
Abdel-Karim, O., et al. (2019). COMPARATIVE EFFICACY OF FIRST-LINE ALK-INHIBITORS IN ALK+ LUNG CANCER BRAIN METASTASES: A NETWORK META-ANALYSIS. Neuro-Oncology. Available at: [Link]
-
Arrieta, O., et al. (2025). EML4-ALK: Update on ALK Inhibitors. Cancers. Available at: [Link]
-
Wei, J., et al. (2024). Efficacy analysis of ALK inhibitors for treating lung squamous carcinoma patients harboring ALK rearrangement. Journal of Thoracic Disease. Available at: [Link]
-
Ullah, A., et al. (2021). Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis. Frontiers in Oncology. Available at: [Link]
-
Zhang, L., et al. (2021). Identifying optimal ALK inhibitors in first- and second-line treatment of patients with advanced ALK-positive non-small-cell lung cancer: a systematic review and network meta-analysis. ESMO Open. Available at: [Link]
-
Rodrigues, F. S. L. M., et al. (2012). A simple, highly visual in vivo screen for anaplastic lymphoma kinase inhibitors. PubMed. Available at: [Link]
-
Lee, H. W., et al. (2017). Identification of a potent kinase inhibitor targeting EML4-ALK fusion protein in non-small cell lung cancer. Oncotarget. Available at: [Link]
-
Wang, L., et al. (2017). Combined ALK and MDM2 inhibition increases antitumor activity and overcomes resistance in human ALK mutant neuroblastoma cell lines and xenograft models. eLife. Available at: [Link]
-
Umapathy, G., et al. (2021). In vitro and in vivo validation of the ALK signature in other primary... ResearchGate. Available at: [Link]
-
Umapathy, G. (2021). Investigating ALK inhibitors alone or in combination as therapeutic options for ALK-positive neuroblastoma. Gupea. Available at: [Link]
-
Zhang, H., et al. (2025). Identification, experimental validation, and computational evaluation of potential ALK inhibitors through hierarchical virtual screening. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
CNIPA. (2019). WO/2019/100785 SYNTHESIS PROCESS FOR CRIZOTINIB INTERMEDIATE. WIPO. Available at: [Link]
-
Li, J., et al. (2022). The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. RSC Medicinal Chemistry. Available at: [Link]
- CNIPA. (2019). CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof. Google Patents.
- CNIPA. (2017). WO2017197604A1 - Method for synthesizing crizotinib intermediate. Google Patents.
-
Alauddin, M. M., et al. (2019). Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. European Journal of Medicinal Chemistry. Available at: [Link]
-
Zhang, A., et al. (2014). Design, synthesis and pharmacological evaluation of 2-(thiazol-2-amino)-4-arylaminopyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
- CNIPA. (2013). CN102898449A - Method for synthesizing Crizotinib intermediate. Google Patents.
-
Kozuma, Y., et al. (2018). ALK testing methods: Is there a winner or loser?. ResearchGate. Available at: [Link]
-
Wu, Y., et al. (2018). N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine (WY-135), a novel ALK inhibitor, induces cell cycle arrest and apoptosis through inhibiting ALK and its downstream pathways in Karpas299 and H2228 cells. PubMed. Available at: [Link]
Sources
- 1. Frontiers | Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms [frontiersin.org]
- 2. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 3. ALK Inhibitors for Lung Cancer | Types & Treatment [peachealth.com]
- 4. mdpi.com [mdpi.com]
- 5. Third-generation EGFR and ALK inhibitors: mechanisms of resistance and management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis [frontiersin.org]
- 11. Second-generation anaplastic lymphoma kinase inhibitors: revolutionary or evolutionary? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Combined ALK and MDM2 inhibition increases antitumor activity and overcomes resistance in human ALK mutant neuroblastoma cell lines and xenograft models | eLife [elifesciences.org]
- 19. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
